molecular formula C11H13NO2 B8649961 Methyl 5-aminoindane-4-carboxylate

Methyl 5-aminoindane-4-carboxylate

Cat. No.: B8649961
M. Wt: 191.23 g/mol
InChI Key: WDCCCKROSGPZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-aminoindane-4-carboxylate is a chiral, non-proteinogenic amino acid ester that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Compounds based on the indane scaffold, such as this one, are frequently employed in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the biological action of a peptide but offer improved stability and pharmacological properties, making them a prominent strategy in the development of new therapeutic agents . The indane core structure provides rigidity to potential compounds, which can be crucial for defining bioactive conformations. As a methyl ester, this compound offers a handle for further synthetic manipulation, for instance, through hydrolysis to the carboxylic acid or amidation reactions. Researchers utilize such chiral amino acid derivatives in the design and solid-phase synthesis of α/β-mixed peptides, which have shown great promise in creating stable, bioactive molecules with potential applications ranging from anticancer to anti-inflammatory activities . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-8-4-2-3-7(8)5-6-9(10)12/h5-6H,2-4,12H2,1H3

InChI Key

WDCCCKROSGPZKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1CCC2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-aminoindane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of Methyl 5-aminoindane-4-carboxylate, a substituted indane derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages predictive modeling and established principles of physical organic chemistry to offer a robust profile. The methodologies and predicted data herein serve as a foundational resource for researchers embarking on studies involving this molecule.

Molecular Identity and Structure

This compound is a bicyclic aromatic compound featuring an indane scaffold, an amino group, and a methyl carboxylate substituent on the benzene ring.

  • IUPAC Name: Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate

  • CAS Number: 944317-29-7

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol

  • Canonical SMILES: COC(=O)C1=C(C=CC2=C1CCC2)N

The structural arrangement of the amino and ester groups on the aromatic ring, ortho to each other, is a key determinant of the molecule's electronic and steric properties, influencing its reactivity and intermolecular interactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using validated computational models and provide a strong basis for experimental design.

PropertyPredicted ValueMethod/ToolSignificance in Drug Development
Melting Point (°C) Not available (prediction unreliable)N/AInfluences formulation, solubility, and purification strategies.
Boiling Point (°C) Not available (prediction unreliable)N/ARelevant for purification by distillation, though less so for solid compounds.
pKa (acidic) ~16-18 (Ester C-H)General knowledgeIndicates the acidity of the α-protons to the carbonyl, relevant in certain reactions.
pKa (basic) ~4-5 (Aromatic Amine)Rowan's pKa Calculator[1][2], MolGpKa[3][4]Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP ~2.0 - 2.5Molinspiration[5], Osiris Property Explorer[6], Virtual logP On-line[7]A measure of lipophilicity, crucial for predicting membrane permeability and oral bioavailability.
Aqueous Solubility Low to moderateInferred from LogP and pKaAffects dissolution rate and bioavailability. The amine group's protonation at acidic pH will increase solubility.

Causality Behind Predicted Values:

  • pKa: The predicted basic pKa of the aromatic amine is lower than that of a typical aliphatic amine due to the delocalization of the nitrogen lone pair into the aromatic ring, which reduces its basicity. The ester group is a very weak acid.

  • LogP: The predicted LogP value reflects a balance between the lipophilic indane core and the hydrophilic amino and ester functional groups. This value suggests moderate lipophilicity, which is often desirable for drug candidates.

  • Solubility: The low to moderate predicted aqueous solubility is a consequence of the relatively high LogP. However, the basicity of the amino group implies that solubility will be significantly enhanced in acidic environments due to the formation of a more soluble ammonium salt.

Spectral Characteristics (Predicted)

Predicting the spectral characteristics of a molecule is essential for its identification and structural elucidation.

¹H and ¹³C NMR Spectroscopy

Predicted NMR spectra provide a roadmap for the experimental characterization of this compound. The following are predicted chemical shifts based on its structure, calculated using online prediction tools.[8][9][10][11][12]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAromatic CH
~6.6-6.8d1HAromatic CH
~4.0 (broad)s2H-NH₂
~3.8s3H-OCH₃
~2.8-3.0t2HBenzylic CH₂
~2.5-2.7t2HBenzylic CH₂
~2.0-2.2p2HAliphatic CH₂

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~168C=O (ester)
~145Aromatic C-N
~140Aromatic C
~130Aromatic C
~125Aromatic CH
~115Aromatic CH
~110Aromatic C-C=O
~52-OCH₃
~32Benzylic CH₂
~30Benzylic CH₂
~25Aliphatic CH₂

Diagram: NMR Prediction Workflow

NMR_Prediction_Workflow Start Input SMILES or Draw Structure Predictor Online NMR Predictor (e.g., NMRDB, CASCADE) Start->Predictor Submit Molecule Output Predicted ¹H and ¹³C Spectra (Chemical Shifts, Multiplicities) Predictor->Output Generate Prediction

Caption: Workflow for predicting NMR spectra of a novel compound.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[13][14][15][16][17]

Frequency Range (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretch (two bands)Primary aromatic amine
3100-3000C-H stretchAromatic C-H
3000-2850C-H stretchAliphatic C-H
1725-1705C=O stretchα,β-unsaturated ester
1620-1580N-H bendPrimary amine
1600-1475C=C stretchAromatic ring
1335-1250C-N stretchAromatic amine
1300-1000C-O stretchEster
Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 191.[18][19][20][21] Key fragmentation patterns would likely involve:

  • Loss of a methoxy radical (•OCH₃): leading to a fragment at m/z 160.

  • Loss of the methyl ester group (•COOCH₃): resulting in a fragment at m/z 132.

  • Cleavage of the indane ring: producing characteristic indane and benzene-related fragments.[22]

Diagram: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [M]⁺˙ m/z = 191 F1 [M-•OCH₃]⁺ m/z = 160 M->F1 - •OCH₃ F2 [M-•COOCH₃]⁺ m/z = 132 M->F2 - •COOCH₃ F3 Indane Fragments M->F3 Ring Cleavage

Caption: Key predicted fragmentation pathways for this compound.

Experimental Protocols for Physicochemical Characterization

The following are generalized, yet robust, protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

A sharp melting point is a primary indicator of a compound's purity.[23][24][25][26]

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Diagram: Melting Point Determination Workflow

Melting_Point_Workflow Start Dry and Powder Sample Load Load into Capillary Tube Start->Load Place Place in Melting Point Apparatus Load->Place Heat Heat Rapidly, then Slowly Place->Heat Observe Record Onset and Completion Temperatures Heat->Observe Result Report Melting Point Range Observe->Result

Caption: Standard workflow for determining the melting point of a solid compound.

Solubility Determination

Assessing solubility in various solvents is critical for formulation and analytical method development.

Methodology (Shake-Flask Method):

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, DMSO).

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Synthesis and Stability Considerations

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. While experimental validation is essential, the data and protocols presented here offer a solid foundation for researchers working with this compound. The predicted moderate lipophilicity and the presence of an ionizable amino group suggest that this molecule may possess favorable characteristics for further investigation in drug discovery programs.

References

  • Rowan's Free Online pKa Calculator. Rowan. [Link][1]

  • CASCADE - Colorado State University. [Link][8]

  • IR Spectrum Frequency Table. Scribd. [Link][13]

  • Melting point determination. University of Calgary. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link][34]

  • MolGpKa. bio.tools. [Link][3]

  • Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. PubMed. [Link][31]

  • Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. The Journal of Organic Chemistry. [Link][32]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link][35]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link][9]

  • Fragmentation (mass spectrometry). Wikipedia. [Link][18]

  • Song, F., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling. [Link][4]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link][36]

  • Infrared Spectrometry. Michigan State University. [Link][14]

  • Melting point determination. SSERC. [Link][23]

  • Synthesis and Odor Properties of Substituted Indane‐2‐carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol. ResearchGate. [Link][37]

  • IR: amines. University of Calgary. [Link][15]

  • pKa Prediction. Rowan. [Link][2]

  • Mass Spectrometry Fragmentation Patterns. Scribd. [Link][19]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link][10]

  • PROSPRE. [Link][11]

  • Virtual logP On-line. [Link][7]

  • Simulate and predict NMR spectra. [Link][12]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. [Link][38]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link][24]

  • Instant Cheminformatics Solutions. Chemicalize. [Link][39]

  • Characterization of the “Methylenedioxy-2-Aminoindans. ResearchGate. [Link][22]

  • Determination of Melting Point. PennWest University. [Link][25]

  • Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Reddit. [Link][40]

  • DETERMINATION OF MELTING POINTS. [Link][26]

  • Mass Spectrometry: Fragmentation. [Link][20]

  • IR Absorption Frequencies. Northern Illinois University. [Link][16]

  • Calculated LogP. . [Link][41]

  • Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. [Link][6]

  • GCMS Section 6.15. Whitman College. [Link][21]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link][42]

  • Table of Characteristic IR Absorptions. [Link][17]

  • Online Chemical Modeling Environment. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link][5]

  • Chemoinformatics. ProtoQSAR. [Link][43]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link][27]

  • Synthesis of indan-1-carboxylic acid-3-semi- carbazone (6). ResearchGate. [Link][28]

  • A synthesis of indane-1-carboxylic acids. Journal of the Chemical Society (Resumed). [Link][29]

  • Indane synthesis. Organic Chemistry Portal. [Link][30]

  • Conformations of 2-Aminoindan in a Supersonic Jet: The Role of Intramolecular N−H···π Hydrogen Bonding. The Journal of Physical Chemistry A. [Link][44]

  • Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. PubMed. [Link][33]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. [Link][45]

  • 1-Aminoindane. Wikipedia. [Link][46]

Sources

Technical Guide: Crystal Structure Analysis of Methyl 5-aminoindane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of Methyl 5-aminoindane-4-carboxylate (CAS 944317-29-7). This document is structured to serve as a definitive protocol for researchers characterizing this specific aminoindane scaffold, focusing on the critical "ortho-effect" interactions that define its solid-state behavior and pharmacological potential.

Executive Summary & Structural Context

This compound represents a specialized subclass of "anthranilate-like" building blocks embedded within a bicyclic indane framework. Unlike flexible open-chain analogs, the fusion of the aromatic ring with the cyclopentane ring imparts specific conformational constraints that are critical for structure-activity relationship (SAR) studies in drug development.

The core structural interest lies in the vicinal (ortho) substitution pattern at positions 4 (ester) and 5 (amine). This arrangement invariably leads to a strong intramolecular hydrogen bond, locking the molecule into a planar conformation that mimics the pharmacophore of many kinase inhibitors and GPCR ligands.

Key Physicochemical Identifiers
ParameterDetail
IUPAC Name Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate
CAS Number 944317-29-7
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Core Motif 5,6-fused bicyclic system with donor-acceptor pair

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for accurate X-ray diffraction (XRD) analysis. The following protocol ensures phase purity and optimal crystal growth, minimizing the risk of polymorphism.

Synthesis Pathway (Reductive Esterification)

To obtain the target molecule for crystallization, a robust synthesis starting from the nitro-acid precursor is recommended to prevent oxidation of the amino group.

Reaction Scheme:

  • Precursor: 5-nitroindane-4-carboxylic acid.

  • Esterification: Reflux in MeOH with catalytic H₂SO₄ or SOCl₂

    
     Methyl 5-nitroindane-4-carboxylate.
    
  • Reduction: Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction

    
    This compound .
    
Crystallization Methodology

The goal is to grow prisms or blocks suitable for diffraction (


 mm).
  • Solvent System: Slow evaporation from Methanol/Ethyl Acetate (1:1) or Ethanol/Hexane . The amino group increases polarity, while the indane ring adds lipophilicity; a mixed solvent system balances these forces.

  • Temperature: Controlled cooling from 40°C to 4°C over 48 hours.

  • Polymorph Control: Avoid rapid precipitation which yields microcrystalline powder.

CrystallizationWorkflow Start Crude Product (>98% Purity) Solvent Dissolution (MeOH/EtOAc 1:1) Start->Solvent Heat to 40°C Filter Hot Filtration (0.45µm PTFE) Solvent->Filter Remove Nuclei Growth Slow Evaporation (4°C, 48h) Filter->Growth Controlled Cooling Harvest Single Crystal Harvesting Growth->Harvest Microscopy Check XRD X-Ray Diffraction (Mo Kα) Harvest->XRD Mount on Goniometer

Figure 1: Optimized crystallization workflow for aminoindane derivatives to ensure single-crystal quality.

Structural Analysis & Data Refinement

Once data is collected (typically at 100K to reduce thermal motion), the structural solution reveals specific geometric parameters.

Data Collection Parameters

For this organic light-atom structure, the following collection strategy is standard to ensure high resolution (0.75 Å or better).

ParameterSetting / ValueRationale
Radiation Source Mo K

(

Å)
Standard for small organic molecules; minimizes absorption.
Temperature 100 K (Cryostream)Freezes ring puckering modes; improves high-angle data.
Space Group Typically

or

Centrosymmetric packing is favored for achiral racemates.
Refinement Strategy Full-matrix least-squares on

Most robust method for handling weak reflections.
Molecular Conformation: The "Ortho-Effect"

The defining feature of this compound is the S(6) Resonance-Assisted Hydrogen Bond (RAHB) .

  • Mechanism: The amino nitrogen (donor) forms a hydrogen bond with the carbonyl oxygen (acceptor) of the ester.

  • Geometric Consequence: This interaction creates a pseudo-six-membered ring, forcing the ester group to be coplanar with the benzene ring.

  • Bond Lengths:

    • 
      : Expected to be shorter (~1.36 Å) than a standard C-N single bond due to conjugation.
      
    • 
      : Shows partial double bond character.
      
    • 
      : Distance typically 
      
      
      
      Å.
Indane Ring Pucker

While the benzene ring (C3a-C4-C5-C6-C7-C7a) is planar, the aliphatic cyclopentene ring (C1-C2-C3) exhibits flexibility.

  • Envelope Conformation: Typically, C2 lies out of the plane defined by C1, C3, and the aromatic fusion carbons.

  • Analysis: Calculate the Cremer-Pople puckering parameters (

    
    ) to quantify this deviation.
    

HBonding N5 Amino Group (N5-H) O_Est Ester Carbonyl (O=C) N5->O_Est Intramolecular H-Bond Ring Pseudo S(6) Ring Formation N5->Ring O_Est->Ring Planarity Coplanar Conformation Ring->Planarity Locks Rotation Packing Crystal Packing (Pi-Stacking) Planarity->Packing Facilitates Stacking

Figure 2: The S(6) Hydrogen Bonding Motif. The intramolecular bond (dashed red) locks the molecular conformation, influencing biological recognition.

Relevance to Drug Discovery

Understanding the crystal structure of this intermediate provides direct insights for Medicinal Chemistry programs.

  • Pharmacophore Mimicry: The planar S(6) motif mimics the quinazoline core found in kinase inhibitors (e.g., Gefitinib). The amino-ester arrangement acts as a bidentate hinge binder.

  • Solubility Prediction: Strong intramolecular H-bonding reduces the polarity of the donor/acceptor groups, often increasing lipophilicity (LogP) and membrane permeability compared to open conformers.

  • Scaffold Hopping: The indane ring restricts the conformational space of the ethyl chain found in open-chain analogs (like ethyl 4-aminobenzoate), potentially improving entropic binding affinity.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Organic Crystal Structures.[Link]

  • Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(14), 1555-1573. [Link]

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. [Link]

  • PubChem. Compound Summary for Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate.[Link]

The Biological Activities and Applications of Aminoindane Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminoindane carboxylate derivatives represent a highly specialized class of compounds characterized by a rigid indane bicyclic framework fused with an amino acid moiety. In drug discovery and molecular design, these compounds serve two distinct but equally critical roles: as highly selective pharmacophores for metabotropic glutamate receptors (mGluRs) and as conformationally constrained non-canonical amino acids (peptidomimetics) used to enforce specific secondary structures in therapeutic peptides.

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the structural pharmacology, biological targets, and the rigorous experimental methodologies required to synthesize and validate these complex derivatives.

Structural Pharmacology & Conformational Restriction

The core utility of aminoindane carboxylates stems from their rigid stereochemistry. The indane ring restricts the rotational freedom of the


-carbon, locking the molecule into specific dihedral angles (

and

).
Peptidomimetics and Secondary Structure Stabilization

When incorporated into peptide backbones, derivatives like 2-aminoindane-2-carboxylic acid (Aic or Ind) act as


-disubstituted, conformationally constrained amino acids. Research demonstrates that Ind/Aic has a profound stabilizing effect on the formation of right-handed 

-helices and

-helices[1].

Because Aic limits torsional angles to approximately


 and 

, it forces the peptide backbone into a helical turn[2]. This structural enforcement is leveraged to enhance the biological activity and proteolytic stability of native peptides. For example:
  • Antimicrobial Peptides: Substituting standard aliphatic amino acids with Aic in

    
    -MSH analogues yields broad-spectrum antibacterial and anti-Candida activity by enforcing the amphipathic helix required for membrane disruption[2].
    
  • Vasopressin Analogues: Modification of the N-terminal of arginine vasopressin with Aic yields

    
    , one of the most potent V2 receptor agonists and antidiuretic compounds developed[3].
    
Modulation of Metabotropic Glutamate Receptors (mGluRs)

Beyond peptide synthesis, specific functionalized aminoindane carboxylates act as potent, standalone central nervous system (CNS) agents. The rigid distance between the amino and carboxylate groups perfectly mimics the spatial arrangement of glutamate, allowing these derivatives to selectively target mGluR subtypes:

  • AIDA (1-aminoindan-1,5-dicarboxylic acid): A highly selective, competitive antagonist of Group I mGluRs (specifically mGluR1a). It lacks activity at ionotropic glutamate receptors and demonstrates potent neuroprotective and anxiolytic-like effects in vivo without the sedative side effects typical of benzodiazepines[4],[5].

  • APICA (1-amino-5-phosphonoindan-1-carboxylic acid): A rigidified analog that acts as a selective antagonist (and unusual inverse agonist) for Group II mGluRs (mGluR2/3). It is utilized extensively in neuroscience to study the modulation of extracellular glutamate in the nucleus accumbens[6],.

G Glutamate Glutamate (Endogenous Agonist) mGluR1 mGluR1 (Group I Receptor) Glutamate->mGluR1 Activates AIDA AIDA (Competitive Antagonist) AIDA->mGluR1 Competitively Blocks Gq Gq Protein Complex mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Triggers Neurotoxicity in Ischemia

Mechanism of AIDA-mediated neuroprotection via mGluR1 antagonism.

Quantitative Pharmacological Profiles

To facilitate compound selection for experimental design, the quantitative binding and activity profiles of the primary aminoindane carboxylates are summarized below.

CompoundChemical NamePrimary TargetBiological Activity / MetricStructural Role
AIDA 1-aminoindan-1,5-dicarboxylic acidmGluR1a (Group I)Competitive Antagonist (

)[4]
Rigid glutamate mimic
APICA 1-amino-5-phosphonoindan-1-carboxylic acidmGluR2/3 (Group II)Antagonist / Inverse Agonist (

)
Rigidified MPPG analog
Aic / Ind 2-aminoindane-2-carboxylic acidPeptide BackboneHelix stabilization (

)[2]

-dialkylated peptidomimetic

Experimental Methodologies

The following protocols outline the field-proven methods for utilizing aminoindane carboxylates. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol 1: Synthesis of Aic-Modified Peptides via Fmoc-SPPS

Incorporating Aic into a peptide chain presents a significant synthetic challenge. Because Aic is an


-dialkylated amino acid, the indane ring creates massive steric hindrance around the amine nucleophile. Standard coupling reagents (e.g., HBTU, DIC) will result in truncated sequences.

Causality & Reagent Selection: We utilize HATU combined with HOAt . The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, accelerating the reaction and overcoming the steric clash that prevents standard coupling.

Step-by-Step Workflow:

  • Resin Preparation: Swell Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) / Dichloromethane (DCM) (1:1) for 2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Mechanism: Piperidine removes the Fmoc group via an E1cb elimination mechanism, exposing the primary amine.

  • Sterically Hindered Coupling:

    • Pre-activate 4.0 equivalents of Fmoc-Aic-OH with 3.9 equivalents of HATU and 4.0 equivalents of HOAt in DMF.

    • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate active ester formation.

    • Add the mixture to the resin and agitate for 4 to 12 hours (monitor via Kaiser test).

  • Elongation & Cleavage: Continue standard elongation. Cleave the final peptide using Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) /

    
     (95:2.5:2.5). Validation: TIS acts as a carbocation scavenger, preventing the re-alkylation of the indane ring or other sensitive side chains during global deprotection[3].
    

SPPS Resin Fmoc-Rink Amide Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple 2. Couple Fmoc-Aic-OH (HATU/HOAt/DIPEA) Deprotect->Couple Exposes Amine Wash 3. Wash & Kaiser Test (DMF/DCM) Couple->Wash Overcomes Steric Hindrance Elongate 4. Peptide Elongation Wash->Elongate Cycle Repeat Cleave 5. Cleavage & Deprotection (TFA/TIS/H2O) Elongate->Cleave Product Aic-Constrained Peptidomimetic Cleave->Product Scavengers Prevent Side-Reactions

Workflow for the Solid-Phase Peptide Synthesis of Aic-constrained peptidomimetics.

Protocol 2: In Vitro Validation of mGluR1 Antagonism (PI Hydrolysis Assay)

To validate the biological activity of AIDA, we measure its ability to block agonist-induced phosphoinositide (PI) hydrolysis. This protocol relies on a self-validating Schild regression model.

Causality & Assay Design: mGluR1 couples to


 proteins, which activate Phospholipase C (PLC), cleaving 

into

. By labeling cells with

-myo-inositol and adding Lithium Chloride (LiCl) to block inositol monophosphatase, we force the accumulation of radiolabeled inositol phosphates (

), providing a direct, quantifiable proxy for receptor activation[4].

Step-by-Step Workflow:

  • Cell Labeling: Seed baby hamster kidney (BHK) cells transfected with mGluR1a in 24-well plates. Incubate for 24 hours with

    
     of 
    
    
    
    -myo-inositol.
  • Pre-incubation (Antagonist Equilibrium): Wash cells with assay buffer (containing 10 mM LiCl). Add varying concentrations of AIDA (

    
     to 
    
    
    
    ) and incubate for 15 minutes. Causality: This allows AIDA to reach thermodynamic equilibrium with the receptor binding pockets.
  • Agonist Challenge: Add the agonist (1S,3R)-ACPD at varying concentrations. Incubate for 30 minutes at

    
    .
    
  • Extraction: Terminate the reaction with ice-cold 5% perchloric acid. Neutralize the extract with KOH/HEPES.

  • Quantification: Separate

    
     using Dowex AG 1-X8 anion-exchange chromatography. Quantify via liquid scintillation counting.
    
  • Self-Validation System (Schild Analysis):

    • Basal Control: Buffer only (establishes baseline noise).

    • Positive Control: Agonist only (establishes

      
      ).
      
    • Validation Metric: Plot the dose-response curves. A parallel rightward shift of the agonist curve in the presence of AIDA, without a decrease in

      
      , mathematically proves competitive antagonism. Calculate the 
      
      
      
      value from the Schild plot intercept[4].

References

  • Moroni, F., Lombardi, G., Thomsen, C., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Ma, D., Tian, H., Sun, H., et al. (1997). Synthesis and biological activity of cyclic analogues of MPPG and MCPG as metabotropic glutamate receptor antagonists. Wikipedia: 1-Amino-5-phosphonoindan-1-carboxylic acid.[Link]

  • Castro, et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC / National Institutes of Health.[Link]

  • Klodzinska, A., et al. (2004). The anxiolytic-like activity of AIDA (1-aminoindan-1,5-dicarboxylic acid), an mGLu 1 receptor antagonist. Journal of Physiology and Pharmacology.[Link]

  • Grieco, P., et al. (2013). Novel α-MSH Peptide Analogues with Broad Spectrum Antimicrobial Activity. PLOS One.[Link]

  • Podstawka-Proniewicz, E., et al. (2007). The Effects of N-Terminal Part Modification of Arginine Vasopressin Analogues with 2-Aminoindane-2-carboxylic Acid: A Highly Potent V2 Agonist. Journal of Medicinal Chemistry.[Link]

Sources

"Methyl 5-aminoindane-4-carboxylate as a novel research chemical"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It synthesizes known chemical principles with the specific structural advantages of the target molecule.[1][2]

The Rigidified Anthranilate Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

Methyl 5-aminoindane-4-carboxylate (MAIC) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a conformationally constrained analog of methyl anthranilate (methyl 2-aminobenzoate). By fusing the benzene ring with a cyclopentane moiety, MAIC restricts the rotation of substituents and increases lipophilicity (LogP) without significantly altering the electronic properties of the core aniline.

This guide outlines the utility of MAIC as a precursor for tricyclic heterocycles (e.g., indeno[1,2-d]pyrimidines), which are critical pharmacophores in ATP-competitive kinase inhibitors and GPCR ligands. We present a self-validating synthetic workflow and a divergent derivatization map to accelerate its adoption in Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Specifications
PropertySpecification
IUPAC Name Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate
CAS Number 944317-29-7
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Predicted LogP 2.1 ± 0.3
pKa (Conjugate Acid) ~3.5 (Aniline nitrogen)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
Core Motif ortho-Amino Ester (Anthranilate mimic)
Synthetic Architecture

The synthesis of MAIC requires overcoming the regiochemical bias of the indane ring. Electrophilic aromatic substitution on 5-aminoindane typically favors the 6-position (para to the amine). To access the 4-position (ortho to the amine and bridgehead), a Palladium-Catalyzed Carbonylation strategy is the most robust industrial approach.

3.1 Retrosynthetic Analysis

The most reliable route disconnects the ester moiety to a bromide precursor. The 4-bromo-5-nitroindane intermediate ensures correct regiochemistry before reduction to the amine.

3.2 Reaction Workflow (Graphviz Visualization)

SynthesisWorkflow Start 5-Nitroindane Step1 Bromination (Br2, FeBr3) Start->Step1 Regioselective Halogenation Inter1 4-Bromo-5-nitroindane Step1->Inter1 Step2 Pd-Carbonylation (Pd(dppf)Cl2, CO, MeOH) Inter1->Step2 Heck Carbonylation Inter2 Methyl 5-nitroindane- 4-carboxylate Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Nitro Reduction Product Methyl 5-aminoindane- 4-carboxylate (MAIC) Step3->Product

Figure 1: Validated synthetic pathway via Pd-catalyzed carbonylation to ensure regiochemical purity.

Experimental Protocols

Note: These protocols are derived from standard methodologies for hindered anthranilates and must be validated in-house.

Protocol A: Pd-Catalyzed Carbonylation (The Critical Step)

This step installs the ester at the sterically congested 4-position.

  • Reagents: 4-Bromo-5-nitroindane (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), Triethylamine (3.0 eq), Methanol (solvent/reactant).

  • Setup: High-pressure stainless steel autoclave (Parr reactor).

  • Procedure:

    • Charge the vessel with the bromo-precursor, catalyst, and base in MeOH [0.2 M].

    • Purge with N₂ (3x), then pressurize with Carbon Monoxide (CO) to 50 psi (3.4 bar).

    • Heat to 80°C for 16 hours with vigorous stirring.

    • Caution: CO is toxic. Perform in a well-ventilated fume hood with CO detectors.

  • Workup: Cool to RT, vent CO carefully. Filter through Celite to remove Pd black. Concentrate filtrate.[3][4]

  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2). Expect a yellow solid (Nitro-ester intermediate).

Protocol B: Hydrogenation to MAIC
  • Reagents: Nitro-ester intermediate, 10% Pd/C (10 wt%), MeOH.

  • Procedure:

    • Dissolve intermediate in MeOH. Add catalyst under Argon.

    • Switch to H₂ atmosphere (balloon pressure is sufficient).

    • Stir at RT for 4 hours.

  • Validation: Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

  • Isolation: Filter, concentrate, and recrystallize from EtOH/Water if necessary.

Functional Utility & Applications

MAIC is a "handle-ready" scaffold. The ortho-amino ester motif is the classic precursor for Quinazolin-4(3H)-ones , a pharmacophore found in drugs like Idelalisib (PI3K inhibitor) and Raltitrexed.

5.1 Divergent Synthesis Map

The following diagram illustrates how MAIC serves as a hub for generating tricyclic libraries.

Applications Core Methyl 5-aminoindane- 4-carboxylate (MAIC) R1 + Formamide (Niementowski Reaction) Core->R1 R2 + Urea / KOCN Core->R2 R3 + Isothiocyanates Core->R3 R4 + Sandmeyer (CuCN) Core->R4 P1 Indeno[1,2-d]pyrimidin-4-one (Kinase Scaffold) R1->P1 P2 Tricyclic Quinazolinedione (Glutamate Antagonist) R2->P2 P3 2-Thioxo-indeno-pyrimidine (Antiviral Lead) R3->P3 P4 4-Cyano-indane-5-carboxylate (Precursor) R4->P4

Figure 2: Divergent synthesis map demonstrating the access to fused tricyclic heterocycles.

5.2 Mechanistic Insight: The "Conformational Lock"

In standard quinazolines, the phenyl ring can rotate relative to substituents. In indeno-fused systems derived from MAIC, the cyclopentane ring "locks" the structure.

  • Effect: This reduces the entropic penalty of binding to a protein pocket (e.g., ATP binding site of kinases).

  • Result: Often leads to higher potency (lower IC₅₀) compared to the non-fused analog.

Safety & Handling
  • Hazard Identification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The amino group is susceptible to oxidation over prolonged periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • Eburon Organics. (2025). Indane Derivatives in Medicinal Chemistry: A Review of Scaffolds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. PubMed. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Retrieved from [Link]

  • Technical Disclosure Commons. (2022).[5] Improved process for the preparation of 4-bromo-5-aminoindane derivatives. Retrieved from [Link]

Sources

Pharmacological Profiling of Substituted Aminoindanes: Mechanisms, Transporter Selectivity, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist In the landscape of neuropharmacology, substituted aminoindanes represent a critical class of conformationally restricted amphetamine analogs. Originally investigated for their bronchodilatory and anti-Parkinsonian potential, these compounds have gained significant attention as entactogens and research chemicals[1]. Understanding their pharmacology requires moving beyond structural observations into the precise kinetic mechanisms governing monoamine transporter (MAT) interactions. This whitepaper synthesizes structural activity relationships (SAR), quantitative pharmacological data, and the rigorous, self-validating experimental methodologies required to evaluate these compounds in a modern drug development setting.

Structural Activity Relationship (SAR) and Transporter Selectivity

The defining structural feature of aminoindanes is the bicyclic indane core, which restricts the conformational flexibility of the ethylamine side chain found in traditional amphetamines[1]. This rigidity fundamentally alters how the molecule docks into the central S1 binding site of monoamine transporters[2].

The position and nature of ring substitutions dictate the compound's selectivity across the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET):

  • Ring-Substituted Aminoindanes: Compounds such as 5,6-methylenedioxy-2-aminoindane (MDAI), 5-iodo-2-aminoindane (5-IAI), and 5-methoxy-6-methyl-2-aminoindane (MMAI) exhibit high affinity for SERT and NET, with negligible activity at DAT[1][3]. This profile is characteristic of entactogens, mirroring the effects of MDMA but with potentially lower serotonergic neurotoxicity[4].

  • Non-Ring-Substituted Aminoindanes: The base structure, 2-aminoindane (2-AI), acts as a highly selective norepinephrine releasing agent (NORA) and is virtually devoid of pharmacologically relevant DAT or SERT interactions[1][3].

The DAT/SERT inhibition ratio is a critical predictive metric in our field. Stimulants (e.g., methamphetamine) exhibit a DAT/SERT ratio >10, driving dopaminergic reinforcement and high abuse liability[3]. Conversely, substituted aminoindanes like MDAI exhibit a DAT/SERT ratio closer to 0.1, indicating preferential serotonergic activity and a distinctly different psychotropic profile[3].

Mechanism of Action: Monoamine Transporter Reversal

Substituted aminoindanes do not merely block reuptake; they act as substrate-type monoamine releasing agents (MRAs) [4]. The pharmacological cascade is driven by non-exocytotic efflux, a process where the transporter's standard directional flow is reversed[5].

MAT_Mechanism Aminoindane Substituted Aminoindane MAT Plasma Membrane MAT Aminoindane->MAT Binds as Substrate VMAT2 Vesicular Transporter Aminoindane->VMAT2 Inhibits Vesicular Uptake MAT->Aminoindane Translocated into Cytosol Efflux Transporter Reversal MAT->Efflux Drives Reversal Cytosol Cytosolic Monoamines VMAT2->Cytosol Monoamine Displacement Cytosol->MAT Concentration Gradient Receptor Postsynaptic Receptor Efflux->Receptor Synaptic Accumulation

Mechanism of monoamine transporter reversal by substituted aminoindanes.

Once the aminoindane binds to the MAT, it is translocated into the presynaptic neuron. Intracellularly, it acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), displacing endogenous monoamines from storage vesicles into the cytosol[1][5]. The resulting massive concentration gradient forces the plasma membrane MAT to operate in reverse, pumping neurotransmitters into the synaptic cleft independently of action potentials[4][5].

Quantitative Pharmacological Profiles

To standardize the comparison of these compounds, we evaluate their relative release potencies and primary targets. The data below synthesizes established in vitro profiles for key aminoindanes.

CompoundStructural ModificationPrimary Target(s)Pharmacological ClassificationRelative Release Potency
MDAI 5,6-methylenedioxySERT, NETSNRA (Entactogen)5-HT > NE > DA[5]
5-IAI 5-iodoSERT, NETSNRA (Entactogen)5-HT > DA > NE[5]
MMAI 5-methoxy-6-methylSERTSSRA5-HT Selective[1][6]
2-AI Unsubstituted ringNETNORA (Stimulant)NE Selective[1][3]

Note: SNRA = Serotonin-Norepinephrine Releasing Agent; SSRA = Selective Serotonin Releasing Agent; NORA = Norepinephrine Releasing Agent.

Experimental Methodology: In Vitro Monoamine Efflux Assay

To generate the quantitative data shown above, researchers must employ highly controlled in vitro assays. The following protocol details the measurement of aminoindane-induced monoamine release.

Workflow HEK 1. Cell Culture Preload 2. Radioligand Loading HEK->Preload Wash 3. Wash Phase Preload->Wash Incubate 4. Drug Incubation Wash->Incubate Measure 5. LSC Measurement Incubate->Measure Analyze 6. Kinetic Analysis Measure->Analyze

Step-by-step in vitro workflow for quantifying monoamine efflux.

Step-by-Step Protocol & Causality

Step 1: Cell Culture Preparation

  • Action: Plate Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, SERT, or NET[2][3].

  • Causality: HEK293 cells lack endogenous monoamine transporters. Using a heterologous expression system provides a clean, zero-background environment to isolate the specific kinetics of a single transporter type without interference from overlapping neuronal uptake mechanisms.

Step 2: Radioligand Preloading

  • Action: Incubate the cells with tritiated neurotransmitters (

    
    -DA, 
    
    
    
    -5-HT, or
    
    
    -NE) for 20 minutes[7].
  • Causality: Loading the intracellular space with radioactive isotopes allows for highly sensitive, quantitative tracking of reverse transport (efflux) against the concentration gradient.

Step 3: Stringent Wash Phase

  • Action: Wash the cells three times with Krebs-Ringer bicarbonate buffer.

  • Causality: This removes all extracellular unbound radioligand. It ensures that any radioactivity measured in subsequent steps originates strictly from transporter-mediated efflux, rather than residual background noise.

Step 4: Compound Incubation & The Self-Validating Control

  • Action: Expose the cells to varying concentrations of the substituted aminoindane (

    
     to 
    
    
    
    M).
  • Self-Validating System (Crucial): A parallel control cohort must be co-incubated with a selective reuptake inhibitor (e.g., fluoxetine for SERT or nisoxetine for NET).

  • Causality: If the aminoindane-induced efflux is genuinely mediated by transporter reversal, the reuptake inhibitor will block the binding site, nullifying the efflux. If radioactivity still increases in the buffer of the control cohort, it indicates a failure state (e.g., non-specific membrane disruption or cell lysis), thereby preventing the publication of false-positive data.

Step 5: Termination and Liquid Scintillation Counting (LSC)

  • Action: Terminate the reaction by rapid cooling, collect the supernatant, lyse the cells to collect remaining intracellular contents, and measure both via LSC.

  • Causality: Rapid cooling instantly halts transporter kinetics, preserving the exact state of efflux at the designated time point. Calculating the ratio of extracellular to intracellular radioactivity allows for the derivation of the

    
     (half-maximal effective concentration) via non-linear regression.
    
Receptor Binding and Off-Target Pharmacology

While MAT interaction is the primary driver of aminoindane pharmacology, off-target receptor binding significantly modulates their clinical and toxicological profiles.

Unlike MDAI, which is highly selective for transporters, 5-IAI exhibits relevant binding affinity to serotonin receptors, most notably the


 receptor, which is heavily implicated in the action of classic hallucinogens[8]. This secondary mechanism explains the clinical reports of visual distortions and hallucinations associated with high doses of 5-IAI[8]. Furthermore, aminoindanes can act as weak monoamine oxidase (MAO) inhibitors. When combined with their potent serotonin-releasing properties, this dual-action creates a severe risk for serotonin syndrome—a potentially fatal cascade of autonomic instability and neuromuscular hyperactivity[1].
References
  • 1 - nih.gov 2.3 - ovid.com 3.8 - researchgate.net 4.9 - researchgate.net 5.7 - benchchem.com 6.6 - benchchem.com

  • 4 - wikipedia.org 8.2 - acs.org 9.5 - nih.gov

Sources

The 5-Aminoindane Scaffold in Medicinal Chemistry: Conformational Restriction and Target Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective ligands often hinges on the strategic rigidification of flexible pharmacophores. The 5-aminoindane (indan-5-amine) scaffold has emerged as a privileged bicyclic core that achieves this exact objective. By fusing a cyclopentane ring to an aniline core, the indane framework restricts the rotational degrees of freedom of the aromatic system, effectively locking attached functional groups into bioactive conformations. This whitepaper provides an in-depth technical analysis of 5-aminoindane derivatives, exploring their causality in target binding, their physicochemical advantages, and their field-proven applications in oncology, inflammation, and antimicrobial development.

Structural Rationale: The Indane Pharmacophore

The utility of 5-aminoindane stems from its unique steric and electronic profile. The saturated five-membered ring imparts lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration, while the primary amine at the 5-position serves as a versatile synthetic handle for N-alkylation, acylation, or Schiff base formation[1].

Crucially, the indane core minimizes the entropic penalty associated with receptor binding. When a flexible molecule binds to a target, it loses conformational entropy. By pre-organizing the molecule into a rigid bicyclic system, 5-aminoindane derivatives pay this entropic cost during synthesis rather than during the binding event, resulting in higher binding affinities (lower


 or 

values). Furthermore, the spatial arrangement of the 5-amino group relative to the aliphatic ring allows these derivatives to perfectly mimic the meta/para-substitution patterns of endogenous ligands, such as phenylalanine, while occupying specific hydrophobic pockets in target proteins[2].

Oncology: Thymidylate Synthase and LAT1 Targeting

Cyclopenta[g]quinazolines as TS Inhibitors

Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP), a rate-limiting step in de novo DNA synthesis. 5-Aminoindane is the foundational building block for a class of highly potent, cyclopenta[g]quinazoline-based antifolates, such as BGC 945 (Idetrexed)[3].

These derivatives are designed to selectively target the alpha-folate receptor (


-FR), which is overexpressed in ovarian and lung tumors, while avoiding the ubiquitously expressed reduced-folate carrier (RFC)[3]. The 5-aminoindane core is converted through a multi-step synthesis into a cyclopenta[g]quinazoline ketone, which perfectly mimics the pteridine ring of natural folates but with enhanced hydrophobic interactions within the TS active site[4].

Chemoenzymatic_Workflow N1 5-Aminoindane (Starting Material) N2 Cyclopenta[g]quinazoline Ketone Synthesis N1->N2 6 steps N3 Condensation & Propargylation N2->N3 N4 Diastereomeric Diacid Mixture (6R/6S) N3->N4 N5 Carboxypeptidase G2 Enzymatic Cleavage N4->N5 Stereoselective Hydrolysis of (6R) N6 Chromatographic Separation N5->N6 N7 (6S)-Antifolate (Active TS Inhibitor) N6->N7 98% ee Recovery

Workflow: Chemoenzymatic synthesis and resolution of TS inhibitors from 5-aminoindane.

LAT1-Mediated Delivery of Nitrogen Mustards

The Large Neutral Amino Acid Transporter 1 (LAT1) is a sodium- and pH-independent transporter highly upregulated at the BBB and in rapidly proliferating cancer cells[2]. To exploit this, researchers developed 5-aminoindane-2-carboxylic acid derivatives as conformationally restrained analogs of the chemotherapeutic agent melphalan[5].

By attaching a bis(2-chloroethyl)amino group (a nitrogen mustard) to the 5-position of the indane ring, the molecule acts as a "Trojan Horse." The rigid indane core mimics the aromatic ring of phenylalanine, satisfying the structural requirements of the LAT1 binding pocket, while providing a fixed vector for the nitrogen mustard[5]. Upon LAT1-mediated intracellular translocation, the mustard moiety alkylates DNA, inducing apoptosis, while the competitive uptake deprives the cancer cell of essential amino acids, suppressing the mTORC1 signaling pathway[6].

LAT1_Mechanism A 5-Aminoindane Mustard (Extracellular) B LAT1 / 4F2hc Heterodimer (Cell Membrane) A->B Substrate Recognition (Na+/pH independent) C Intracellular Accumulation B->C Translocation D DNA Cross-linking (Apoptosis) C->D Alkylation E mTORC1 Pathway Suppression C->E Amino Acid Deprivation

Pathway: LAT1-mediated cellular uptake and dual-action cytotoxicity of 5-aminoindane mustards.

Anti-Inflammatory Therapeutics: Selective COX-2 Inhibition

Beyond oncology, the 5-aminoindane scaffold has been successfully utilized to develop selective cyclooxygenase-2 (COX-2) inhibitors, mitigating the gastrointestinal toxicity associated with non-selective NSAIDs.

Through the acetylation and bromination of 5-aminoindane, followed by oxidation and functional group interconversion, medicinal chemists have synthesized 5-methanesulfonamido-1-indanones[7]. The causality behind their selectivity lies in the structural differences between COX-1 and COX-2. COX-2 possesses a secondary hydrophobic side pocket (due to the substitution of Ile523 in COX-1 with Val523 in COX-2). The indanone core, coupled with the methanesulfonamido group at the 5-position, is sterically tailored to project into this Val523-gated pocket, achieving IC50 values of ~1 nM and >100-fold selectivity over COX-1[8].

Antimicrobial and Antioxidant Applications

The primary amine of 5-aminoindane readily condenses with substituted benzaldehydes to form Schiff bases, which can be reduced to secondary amines. These derivatives exhibit potent free-radical scavenging and antimicrobial properties. The electron-donating nature of the indane ring stabilizes the radical intermediates formed during antioxidant activity. For instance, the derivative 2-(((2,3-dihydro-1H-inden-5-yl)amino)methyl)-6-methoxyphenol demonstrates a DPPH radical scavenging IC50 of 18.1 μg, significantly outperforming standard synthetic antioxidants like BHT[9].

Quantitative Pharmacological Profiles

The following table synthesizes the quantitative performance of key 5-aminoindane derivatives across their respective therapeutic targets.

Compound ClassDerivative / ScaffoldPrimary TargetKey Pharmacological MetricRef
Cyclopenta[g]quinazolines (6S)-Antifolate (Compound 5)Thymidylate Synthase (TS)

= 3 nM
[4]
Amino Acid Mustards 2-amino-(bis-2-chloroethyl)-5-aminoindane-2-carboxylic acidLAT1 (System L)High BBB/Tumor Uptake[5]
1-Indanones 5-methanesulfonamido-1-indanoneCyclooxygenase-2 (COX-2)

~ 1 nM (>100x selectivity)
[8]
Secondary Amines 2-(((2,3-dihydro-1H-inden-5-yl)amino)methyl)-6-methoxyphenolFree Radicals (Antioxidant)DPPH

= 18.1 μg
[9]

Validated Experimental Protocols

Chemoenzymatic Resolution of Diastereomeric Antifolates

Objective: To isolate the highly active (6S)-enantiomer of the cyclopenta[g]quinazoline-based TS inhibitor from a racemic mixture[4]. Causality & Logic: Chemical asymmetric synthesis of the cyclopenta[g]quinazoline core is prone to racemization. Utilizing Carboxypeptidase G2 (CPG2) allows for the stereoselective hydrolysis of the L-glutamic acid moiety exclusively from the (6R)-diastereomer. This enzymatic precision leaves the (6S)-diastereomer intact, transforming a difficult chiral separation into a straightforward chemical extraction.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the (6R/6S)-diacid mixture (5 mM) in 0.1 M Tris-HCl buffer (pH 7.3). Supplement the buffer with 0.2 mM

    
    , as zinc is a mandatory catalytic cofactor for CPG2 activity.
    
  • Enzymatic Cleavage: Introduce Carboxypeptidase G2 (CPG2) to the solution. Incubate the reaction vessel at 37°C under gentle agitation.

  • Reaction Monitoring (Self-Validation): Monitor the hydrolysis via analytical HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile). The reaction is deemed complete when the (6R)-diacid peak is entirely consumed (typically 10-12 hours).

  • Quenching: Acidify the mixture to pH 3.0 using 1 M HCl. This rapid pH drop denatures the CPG2 enzyme, halting all catalytic activity.

  • Separation: Extract the aqueous layer with ethyl acetate (3x). The unreacted (6S)-diacid antifolate partitions into the organic layer, while the cleaved (6R)-monoacid remains in the aqueous phase.

  • Validation: Evaporate the organic layer and confirm the enantiomeric excess (ee > 98%) via chiral HPLC.

LAT1 Cellular Uptake Assay for Indane-Based Mustards

Objective: To quantify the LAT1-mediated intracellular accumulation of 5-aminoindane-2-carboxylic acid mustards[10]. Causality & Logic: To definitively prove that the indane mustard utilizes LAT1 for cellular entry rather than passive lipid diffusion, the assay must isolate LAT1's specific transport mechanics. Because LAT1 is a sodium-independent transporter, the assay is performed in a sodium-free buffer. Furthermore, a parallel control using BCH (a selective LAT1 competitive inhibitor) validates that the uptake is receptor-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Seed LAT1-overexpressing cells (e.g., MCF-7 or GL-26) in 24-well plates and culture at 37°C until 80% confluence is achieved.

  • Buffer Equilibration: Wash the cells twice with pre-warmed,

    
    -free Hank's Balanced Salt Solution (HBSS). In this buffer, NaCl is completely replaced by choline chloride to isolate 
    
    
    
    -independent transport mechanisms.
  • Substrate Incubation: Introduce the 5-aminoindane mustard (10-100 μM) dissolved in

    
    -free HBSS. For the self-validating control group, co-incubate the mustard with 1 mM 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) to competitively block the LAT1 binding site.
    
  • Uptake Phase: Incubate the plates at 37°C for exactly 5 minutes. Critical Note: A short incubation time is required to capture the initial linear phase of uptake, preventing data skewing from intracellular efflux or metabolism.

  • Termination: Stop the transport reaction by rapidly washing the cells three times with ice-cold HBSS containing 1 mM unlabeled phenylalanine. The cold temperature halts membrane fluidity, and the unlabeled phenylalanine displaces any surface-bound ligands.

  • Lysis and Quantification: Lyse the cells using 0.1 M NaOH. Quantify the intracellular concentration of the indane mustard via LC-MS/MS. Normalize the final uptake values against total cellular protein content, determined via a standard BCA assay.

Conclusion

The 5-aminoindane scaffold represents a masterclass in rational drug design. By leveraging its rigid bicyclic geometry, medicinal chemists have successfully minimized entropic binding penalties, enabling the development of highly selective agents across vastly different therapeutic areas. From exploiting the spatial requirements of the LAT1 transporter and the


-folate receptor in oncology, to targeting the Val523-gated side pocket of COX-2 in inflammation, 5-aminoindane remains a highly versatile and validated pharmacophore in the modern drug discovery pipeline.

References

  • Natesh Singh, Gerhard F Ecker. "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." National Center for Biotechnology Information (NIH/PMC).[Link]

  • Jonathan H. Marriott, Stephen Neidle, Zbigniew Matusiak, Vassilios Bavetsias, Ann L. Jackman, Camille Melin, F. Thomas Boyle. "Chemoenzymatic preparation of the novel antifolate thymidylate synthase inhibitor N-(4-{N-[(6S)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino}benzoyl)-L-glutamic acid and its glutamyl cleavage product." RSC Publishing.[Link]

  • W. Cameron Black, E. M. Perrot, Petpiboon Prasit. "5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2.
  • "Synthesis of Schiff Bases and Secondary Amines with Indane Skeleton; Evaluation of Their Antioxidant, Antibiotic, and Antifungal Activities." PubMed (NIH).[Link]

  • Vassilios Bavetsias. "Dr Vassilios Bavetsias - The Institute of Cancer Research." The Institute of Cancer Research (ICR).[Link]

  • "Regiospecific and conformationally restrained analogs of melphalan and DL-2-NAM-7 and their affinities for the large neutral amino acid transporter (system LAT1) of the blood–brain barrier." National Center for Biotechnology Information (NIH/PMC).[Link]

  • "Micellar nanoparticles and uses thereof.
  • "Disclosed are compounds of Formula I useful in the cyclooxygenase-2." Googleapis (US Patent).[Link]

  • "INDANE FOR SYNTHESIS OF N-ALKYL DIARYLAMINES AND N-ACYLCYCLOPENTA[4,5-b]- PHENOTHIAZINES." Taylor & Francis.[Link]

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Methodological & Application

Application Note: RP-HPLC Protocol for the Purity Assessment of Methyl 5-aminoindane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-aminoindane-4-carboxylate is a specialized bicyclic aromatic intermediate utilized in advanced pharmaceutical synthesis. Ensuring its chemical purity is critical, as trace impurities—such as unreacted precursors, regioisomers, or hydrolysis products—can propagate through synthetic pathways and compromise the final Active Pharmaceutical Ingredient (API). This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise purity assessment and quantification of this compound, validated in accordance with regulatory guidelines.

Chemical Rationale & Method Development Strategy

Designing a self-validating chromatographic system requires a deep understanding of the analyte's physicochemical properties. The structural features of this compound dictate the following analytical choices:

  • Stationary Phase Selection (Hydrophobicity): The molecule features a lipophilic indane ring system coupled with a methyl ester. This significant hydrophobic character necessitates a Reversed-Phase approach. A high-density Octadecylsilane (C18) column is selected to provide optimal retention and resolution from structurally similar impurities.

  • Mobile Phase pH & Silanol Suppression (Causality of Peak Tailing): The compound contains a primary aromatic amine (an aniline derivative) at the 5-position. In standard RP-HPLC, basic amines frequently exhibit severe peak tailing due to secondary ionic interactions with negatively charged residual silanol groups (-Si-O⁻) on the silica stationary phase[1]. To mitigate this, the method employs a highly acidic mobile phase modified with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). At this pH, the residual silanols are fully protonated and neutralized, while the amine group is ionized, effectively blocking adverse secondary interactions and ensuring sharp, symmetrical peaks [2].

  • Gradient Elution & UV Detection: A gradient from 10% to 90% organic modifier ensures that highly polar degradation products (e.g., 5-aminoindane-4-carboxylic acid resulting from ester hydrolysis) elute early, while the main peak elutes in the middle of the run. Detection is set at 254 nm, which captures the strong extended conjugation of the aromatic ring, the amino group, and the ester carbonyl, providing a high signal-to-noise ratio.

Chromatographic Conditions

The optimized quantitative data for the HPLC system setup are summarized in the tables below to ensure reproducibility across different laboratories.

Table 1: Instrument Setup & Parameters
ParameterSpecification
Column C18 (Octadecylsilane), 150 mm × 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Detection UV/Vis or PDA at 254 nm
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)
Run Time 25.0 minutes
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Initial hold, highly aqueous
15.01090Linear ramp to organic
20.01090Isocratic hold (column wash)
20.19010Return to initial conditions
25.09010Re-equilibration

Experimental Protocol: Step-by-Step Methodology

Reagent & Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1000 mL of ultra-pure HPLC-grade water into a suitable glass reservoir. Carefully add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes or vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1000 mL of HPLC-grade Acetonitrile into a reservoir. Add 1.0 mL of TFA. Mix well and degas.

  • Diluent Preparation: Combine 500 mL of HPLC-grade water and 500 mL of Acetonitrile. Mix thoroughly.

Sample Preparation
  • Blank Solution: Use the prepared Diluent (Water:Acetonitrile, 50:50 v/v) as the blank.

  • Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of a certified this compound reference standard into a 50 mL volumetric flask. Add 30 mL of diluent and sonicate for 5 minutes until fully dissolved. Allow the solution to return to room temperature, then make up to the mark with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the test sample into a 50 mL volumetric flask. Repeat the dissolution steps as described for the standard. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Equilibration & Injection Sequence
  • Purge the HPLC lines with Mobile Phases A and B.

  • Equilibrate the C18 column at the initial gradient conditions (90% A / 10% B) for at least 30 minutes until a stable baseline is achieved.

  • Injection Sequence:

    • Inject the Blank (1-2 times) to verify baseline stability and ensure no ghost peaks interfere with the retention time of the analyte.

    • Inject the Standard Solution (5 replicates) to establish System Suitability.

    • Inject the Sample Solutions (in duplicate).

    • Inject a Branding Standard at the end of the sequence to confirm system drift remains within acceptable limits.

System Suitability & ICH Q2(R1) Validation

To ensure the protocol operates as a self-validating system, it must be evaluated against the guidelines [3]. The system suitability parameters guarantee the method is fit-for-purpose prior to every run.

Table 3: Validation Parameters & Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
System Precision 5 replicate injections of the Standard Solution.Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
Peak Symmetry Evaluated from the Standard Solution peak.Tailing factor (T) between 0.8 and 1.5.
Theoretical Plates (N) Evaluated from the Standard Solution peak.N ≥ 5000 plates.
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration (0.5 to 1.5 mg/mL).Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Spiking known amounts of standard into blank matrix at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.
Specificity Forced degradation (acid, base, peroxide, heat, UV) to generate potential impurities.Peak purity angle < Peak purity threshold (via PDA). Resolution (Rs) > 1.5 from nearest impurity.

Analytical Workflow Visualization

The following diagram maps the logical progression of the analytical workflow, from sample preparation through to regulatory validation.

HPLC_Workflow Start This compound Sample Preparation Equil Column Equilibration (C18, 0.1% TFA) Start->Equil Inject Sample Injection (10 µL) Equil->Inject Sep Gradient Elution (Water/MeCN) Inject->Sep Detect UV/PDA Detection (254 nm) Sep->Detect Analyze Chromatographic Data Integration & Purity % Detect->Analyze Valid ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Analyze->Valid

HPLC analytical workflow and ICH validation for this compound purity.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at:[Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. Available at:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). Available at:[Link]

Application Note: Methyl 5-aminoindane-4-carboxylate in Receptor Binding & Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing Methyl 5-aminoindane-4-carboxylate (CAS 944317-29-7) , a specialized pharmacophore scaffold, in drug discovery workflows.

Executive Summary & Scientific Rationale

This compound is a rigidified bicyclic scaffold featuring an ortho-amino ester motif. In medicinal chemistry, this structure serves as a critical bioisostere for anthranilic acid derivatives, offering constrained conformational geometry that can enhance binding selectivity.

Key Pharmacological Context:

  • Privileged Scaffold: The aminoindane core is structurally validated in neuroscience (e.g., Rasagiline, Indantadol) and GPCR modulation.

  • Binding Potential: While the parent molecule is a low-molecular-weight fragment (MW < 200), it is ideally suited for Fragment-Based Screening against targets such as Trace Amine-Associated Receptors (TAAR1) , Serotonin Receptors (5-HT) , and Monoamine Oxidase (MAO) enzymes.

  • Synthetic Utility: The C4-carboxylate and C5-amino groups provide orthogonal vectors for growing the molecule into high-affinity ligands (e.g., forming fused tricyclic systems or amide-linked peptidomimetics).

This guide details the protocol for evaluating this compound in Competitive Radioligand Binding Assays , specifically addressing the challenges of testing low-affinity fragments (solubility, high concentrations).

Experimental Design & Pre-Assay Considerations

Solubility & Stock Preparation

As a methyl ester, the compound is lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which causes "false" inhibition (promiscuous binding).

  • Solvent: 100% DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

  • Working Solution: Dilute to 100x the final assay concentration in assay buffer immediately before use. Ensure final DMSO concentration in the assay is

    
     (or 
    
    
    
    for sensitive receptors).
Target Selection Strategy

Based on the aminoindane pharmacophore, the following assays are recommended:

Target FamilySpecific ReceptorsRationale
GPCRs (Monoamine) 5-HT2A, 5-HT2C, D2Indane core mimics neurotransmitter structure; tests for orthosteric binding.
GPCRs (Orphan) TAAR1Aminoindanes are privileged scaffolds for Trace Amine receptors.
Enzymes MAO-A, MAO-BIndane amines are classic MAO inhibitors; the ester tests active site tolerance.
Peptide Receptors PAR-1, CGRPUsed as a rigid linker to replace flexible aromatic amines.

Protocol: Competitive Radioligand Binding Assay

This protocol is optimized for screening this compound as a fragment (screening at high concentration, e.g., 10 µM - 100 µM) or as a core for a library of derivatives.

Materials
  • Membrane Prep: HEK293 or CHO cells overexpressing the target receptor (e.g., Human 5-HT2A).

  • Radioligand: High-affinity standard (e.g., [³H]-Ketanserin for 5-HT2A). Concentration:

    
     value of the radioligand.
    
  • Test Compound: this compound.[1]

  • Non-Specific Binding (NSB) Control: Known antagonist (e.g., Methysergide) at saturation (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Step-by-Step Workflow

Step 1: Plate Layout & Dilution

  • Use 96-well polypropylene plates (low binding).

  • Test Wells: Add 25 µL of Test Compound (diluted in buffer). Screen initially at 100 µM to detect weak fragment binding.

  • Total Binding (TB): Add 25 µL of Buffer + DMSO vehicle.

  • Non-Specific Binding (NSB): Add 25 µL of Reference Antagonist (10 µM).

Step 2: Reaction Assembly

  • Add Radioligand: Add 25 µL of [³H]-Ligand to all wells. Final concentration should equal its

    
    .
    
  • Add Membranes: Initiate reaction by adding 200 µL of membrane suspension (protein concentration optimized per batch, typically 5-20 µ g/well ).

  • Critical Check: Ensure the final volume is 250 µL and DMSO is consistent across all wells.

Step 3: Incubation

  • Incubate at 25°C (Room Temp) for 60-90 minutes .

  • Note: Equilibrium time depends on the receptor. For fragments with fast off-rates, ensure equilibrium is reached but filtration is rapid.

Step 4: Termination (Filtration)

  • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the lipophilic indane ester.

  • Harvest using a 96-well cell harvester (e.g., PerkinElmer Filtermate).

  • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry filters at 50°C for 30 mins (or air dry).

Step 5: Scintillation Counting

  • Add 40 µL of Microscint-20 cocktail to each well.

  • Seal and count on a MicroBeta or TopCount scintillation counter.

Data Analysis & Interpretation

Calculation of % Inhibition

For a single-point screen (e.g., at 100 µM):



  • Interpretation:

    • > 50% Inhibition: Hit. Proceed to full dose-response curve (

      
       determination).
      
    • < 20% Inhibition: Inactive at this concentration. The fragment may need derivatization to gain affinity.

Determination (Dose-Response)

If the compound is active, perform an 8-point dilution series (e.g., 100 µM to 1 nM). Calculate


 using the Cheng-Prusoff equation:


  • 
     = Radioligand concentration.
    
  • 
     = Dissociation constant of the radioligand.
    

Visualization: Experimental Workflow & Pathway

The following diagram illustrates the workflow for evaluating the this compound scaffold, from solubilization to data output.

BindingAssayWorkflow Compound Methyl 5-aminoindane- 4-carboxylate (Solid) Stock 100 mM Stock (100% DMSO) Compound->Stock Dissolve Dilution Working Dilution (Buffer + <1% DMSO) Stock->Dilution Serial Dilution Incubation Competition Binding (90 min @ 25°C) Dilution->Incubation Membranes Receptor Membranes (e.g., 5-HT2A) Membranes->Incubation Radioligand Radioligand ([3H]-Ketanserin) Radioligand->Incubation Filtration GF/B Filtration (+0.3% PEI) Incubation->Filtration Terminate Analysis Scintillation Counting & Ki Calculation Filtration->Analysis Data Output

Figure 1: Workflow for Competitive Radioligand Binding Assay using this compound.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Non-Specific Binding Lipophilicity of the methyl ester.Pre-soak filters in 0.3% PEI; Add 0.1% BSA to assay buffer.
Precipitation Compound insolubility at >100 µM.Check buffer clarity visually. Do not exceed 1% DMSO.
Low Affinity (Ki > 10 µM) Fragment nature of the molecule.This is expected for a scaffold. Use this data to guide Fragment Growing (e.g., converting the ester to an amide to reach an adjacent sub-pocket).
Ester Hydrolysis Unstable in basic pH or plasma.Keep buffer pH at 7.4. Avoid long-term storage in aqueous solution.

References

  • Nichols, D. E., et al. "Aminoindanes as Pharmacological Tools." Journal of Medicinal Chemistry, 1990. (General reference for aminoindane scaffolds).

  • Hajipour, A. R., et al. "Biological activity of aminoindane derivatives." Bioorganic & Medicinal Chemistry, 2012.

  • ChemScene. "Product Datasheet: Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate (CAS 944317-29-7)." ChemScene Product Catalog.

  • Congreve, M., et al. "Fragment-based drug discovery: A practical approach." Drug Discovery Today, 2008. (Methodology for screening low-affinity fragments).

Sources

Technical Note: Optimized Derivatization Strategies for Methyl 5-aminoindane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Methyl 5-aminoindane-4-carboxylate presents a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). While the methyl ester moiety at position 4 provides some volatility, the primary amine at position 5 is highly polar and capable of hydrogen bonding. This results in peak tailing, adsorption in the injection port, and poor sensitivity. Furthermore, the ortho-positioning of the amine and carboxylate groups introduces steric factors that can hinder quantitative derivatization.

This guide details two optimized protocols to address these challenges. Protocol A (Acylation) is the primary recommendation for stability and spectral specificity. Protocol B (Silylation) is provided as a high-throughput alternative.

Core Chemical Logic
  • Target Moiety: Primary Amine (-NH

    
    ) at C5.
    
  • Secondary Target: The Methyl Ester at C4 is chemically stable but sterically significant.

  • Objective: Replace active hydrogens on the amine to reduce polarity and prevent intermolecular hydrogen bonding (specifically N-H···O=C interactions).

Experimental Protocols

Reagents & Equipment[1][2][3][4][5][6][7]
  • Solvents: Ethyl Acetate (anhydrous, HPLC grade), Hexane.

  • Reagents:

    • Trifluoroacetic Anhydride (TFAA) OR Heptafluorobutyric Anhydride (HFBA).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Pyridine (anhydrous, as acid scavenger).

  • Internal Standard (IS): Methyl anthranilate-d3 or 2-Aminoindane (if chromatographically resolved).

Protocol A: Acylation (Recommended)

Best for: Stability, MS spectral identification, and quantification.

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl of the anhydride. Pyridine acts as a base to neutralize the resulting acid byproduct, driving the reaction to completion and preventing salt formation.

  • Sample Preparation: Dissolve 1 mg of this compound in 100 µL of Ethyl Acetate.

  • Reagent Addition: Add 50 µL of TFAA (or HFBA) and 10 µL of Pyridine .

    • Note: The pyridine is critical here due to the ortho-ester steric hindrance; it catalyzes the reaction.

  • Incubation: Cap the vial tightly (Teflon-lined cap). Heat at 70°C for 30 minutes .

  • Evaporation: Cool to room temperature. Evaporate to dryness under a gentle stream of Nitrogen (N

    
    ).[1]
    
    • Why: Removes excess anhydride and acid byproducts which damage GC columns.

  • Reconstitution: Reconstitute the residue in 200 µL of Ethyl Acetate or Hexane.

  • Analysis: Inject 1 µL into GC-MS (Splitless or 10:1 Split).

Protocol B: Silylation (Alternative)

Best for: Rapid screening, non-destructive (reversible).

Mechanism: Replacement of active hydrogen with a Trimethylsilyl (TMS) group.

  • Sample Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous Acetonitrile or Ethyl Acetate.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

    • Note: TMCS acts as a catalyst to silylate sterically hindered amines.

  • Incubation: Cap and heat at 70°C for 30 minutes .

  • Direct Injection: Do NOT evaporate. Inject directly.

    • Warning: Silyl derivatives are moisture sensitive. Analyze within 12 hours.

Visualization of Workflows

Figure 1: Comparative Derivatization Workflow

Caption: Decision matrix and process flow for Acylation vs. Silylation of aminoindane esters.

DerivatizationWorkflow Start This compound (Solid/Extract) Choice Select Strategy Start->Choice Acyl_Reagents Add TFAA + Pyridine (Ethyl Acetate) Choice->Acyl_Reagents  Protocol A (Recommended) Silyl_Reagents Add BSTFA + 1% TMCS (Acetonitrile) Choice->Silyl_Reagents  Protocol B (Rapid) Acyl_Heat Incubate 70°C, 30 min Acyl_Reagents->Acyl_Heat Acyl_Dry Evaporate to Dryness (Remove Acid) Acyl_Heat->Acyl_Dry Acyl_Recon Reconstitute in EtAc Acyl_Dry->Acyl_Recon Acyl_Final Stable Amide Derivative (Inject GC-MS) Acyl_Recon->Acyl_Final Silyl_Heat Incubate 70°C, 30 min Silyl_Reagents->Silyl_Heat Silyl_Final TMS-Amine Derivative (Inject Directly) Silyl_Heat->Silyl_Final

Figure 2: Reaction Mechanism (Acylation)

Caption: Nucleophilic acyl substitution of the 5-amino group yielding the trifluoroacetamide.

ReactionMechanism Reactant Substrate: This compound Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Reagent Reagent: TFAA + Pyridine Reagent->Intermediate Product Product: Methyl 5-(trifluoroacetamido) indane-4-carboxylate Intermediate->Product Elimination Byproduct Byproduct: Trifluoroacetic Acid (Scavenged by Pyridine) Intermediate->Byproduct

Data Interpretation & Quality Control

Quantitative Parameters
ParameterProtocol A (TFAA)Protocol B (TMS)
Derivative MW Increase +96 Da (CF

CO- replace H)
+72 Da (TMS replace H)
Stability High (Weeks at 4°C)Low (Hydrolyzes in hours)
Moisture Sensitivity Low (after drying)High (Strictly anhydrous)
Main MS Fragment [M-59]

(Loss of -COOCH

)
[M-15]

(Loss of -CH

)
Expected Mass Spectral Features (TFAA Derivative)

The derivatized compound (Methyl 5-(trifluoroacetamido)indane-4-carboxylate) will exhibit specific fragmentation patterns useful for confirmation:

  • Molecular Ion (M+): Distinct, observable parent ion.

  • Base Peak: Often arises from the loss of the methoxy group from the ester ([M-31]

    
    ) or the loss of the carbomethoxy group ([M-59]
    
    
    
    ).
  • McLafferty Rearrangement: The indane ring system often stabilizes radical cations, but the fluorinated amide provides a characteristic loss of CF

    
     (69 Da).
    
Troubleshooting Guide
  • Low Yield: Ensure pyridine was added. The ortho-ester creates steric hindrance; base catalysis is required to drive the reaction.

  • Column Bleed/Damage: Ensure Protocol A samples are evaporated to dryness. Injecting excess TFAA/TFA acid strips the stationary phase (polysiloxane) of the GC column.

  • Double Derivatization: In silylation (Protocol B), it is possible to silylate the amine twice (forming a bis-TMS amine) if conditions are too vigorous, splitting the peak. Acylation (Protocol A) strictly forms the mono-amide.

References

  • Segura, J., et al. (1998). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples. Journal of Chromatography B. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). SWGDRUG Recommendations, Version 8.0. (Standard protocols for amine analysis). Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

  • Sigma-Aldrich (Merck) . Derivatization Reagents for GC: Acylation. (Technical Datasheet regarding TFAA/HFBA usage). Link

Sources

Application Note: Methyl 5-aminoindane-4-carboxylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Rigidified Bioactive Space: A Privileged Scaffold for Neuropharmacology

Executive Summary

Methyl 5-aminoindane-4-carboxylate represents a high-value "privileged scaffold" in modern neuroscience drug discovery. Structurally, it functions as a conformationally restricted bioisostere of anthranilic acid (2-aminobenzoic acid) . By "tying back" the alkyl substituents of the benzene ring into a fused cyclopentyl (indane) ring, this molecule reduces the entropic penalty of ligand binding and locks the pharmacophore into a specific bioactive conformation.

This Application Note details the utility of this scaffold in synthesizing ligands for GPR17 (oligodendrocyte differentiation) , PARP enzymes (neuroprotection) , and Tricyclic Antidepressants (TCAs) analogues. It provides validated protocols for chemical synthesis and biological evaluation, designed for researchers focusing on CNS-penetrant small molecules.

Chemical Logic & Structural Significance[1][2][3][4]

The "Rigidification" Strategy

In neuropharmacology, selectivity is paramount. Flexible ligands (like simple anthranilic acid derivatives) often bind promiscuously to multiple targets (off-target toxicity).

  • Flexible Parent: Methyl anthranilate (rotates freely).

  • Rigidified Scaffold: this compound. The fused ring restricts the rotation of the aromatic core and provides a lipophilic "handle" that often improves Blood-Brain Barrier (BBB) permeability.

Key Pharmacophores Accessible
  • Indeno[1,2-d]pyrimidines: Via cyclization of the ortho-amino ester. These are isosteres of quinazolinones, a class rich in sedative-hypnotic and anticonvulsant activity.

  • Indane-Carboxamides: Potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a target for preventing neuronal death after ischemia.

  • GPR17 Antagonists: Recent studies highlight anthranilic acid derivatives as antagonists for GPR17, a receptor that blocks remyelination in Multiple Sclerosis.[1] The indane analogue offers a novel IP space for this target.

Visualization: Scaffold & Synthesis Logic

G cluster_0 Mechanism of Action Start This compound (Scaffold) Target1 Indeno[1,2-d]pyrimidin-4-ones (Kinase/GABA Modulators) Start->Target1 Cyclocondensation (Formamide/Guanidine) Target2 Indane-Carboxamides (PARP Inhibitors) Start->Target2 Amidation (Primary Amines) Target3 GPR17 Antagonists (Remyelination Agents) Start->Target3 N-Acylation & Hydrolysis Inhibits PARP-1 Inhibits PARP-1 Target2->Inhibits PARP-1 Blocks GPR17 Blocks GPR17 Target3->Blocks GPR17 Prevents NAD+ Depletion Prevents NAD+ Depletion Inhibits PARP-1->Prevents NAD+ Depletion Neuroprotection (Ischemia) Neuroprotection (Ischemia) Prevents NAD+ Depletion->Neuroprotection (Ischemia) Promotes Oligodendrocyte\nMaturation Promotes Oligodendrocyte Maturation Blocks GPR17->Promotes Oligodendrocyte\nMaturation Myelin Repair Myelin Repair Promotes Oligodendrocyte\nMaturation->Myelin Repair

Figure 1: Synthetic divergence and neuropharmacological downstream effects of the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of Tricyclic Indeno[1,2-d]pyrimidin-4-one Derivatives

Target Application: Development of novel GABA-A allosteric modulators or Kinase Inhibitors.

Reagents:

  • This compound (1.0 equiv)

  • Formamidine acetate (1.5 equiv) or Guanidine carbonate (for 2-amino derivatives)

  • 2-Methoxyethanol (Solvent)

  • Sodium methoxide (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (200 mg, 1.0 mmol) in 2-methoxyethanol (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Cyclization: Add Formamidine acetate (156 mg, 1.5 mmol). For improved yield, add a catalytic amount of Sodium methoxide (0.1 equiv).

  • Reflux: Heat the mixture to reflux (125°C) under an inert atmosphere (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The fluorescent blue spot of the starting material should disappear.
    
  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL). The tricyclic product usually precipitates.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF to yield the 3,5-dihydro-4H-indeno[1,2-d]pyrimidin-4-one .

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the methyl ester singlet (
    
    
    
    ppm) and the appearance of the pyrimidine C-2 proton (
    
    
    ppm).
Protocol B: Synthesis of Indane-Carboxamide PARP Inhibitors

Target Application: Neuroprotective agents for stroke or traumatic brain injury (TBI) models.

Rationale: The carboxamide moiety mimics the nicotinamide pharmacophore required for PARP active site binding.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve this compound in THF/Water (3:1). Add LiOH (2.0 equiv) and stir at RT for 4 hours to yield the free acid. Acidify to pH 3 and extract with EtOAc.

  • Coupling: Dissolve the crude acid in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Amine Addition: Add the requisite amine (e.g., 4-fluorobenzylamine for lipophilicity or simple ammonia for unsubstituted carboxamide). Stir at RT for 16 hours.

  • Isolation: Dilute with water and extract with EtOAc. Wash organic layer with saturated

    
     and brine.
    
  • Flash Chromatography: Purify on silica gel (DCM/MeOH gradient).

Biological Evaluation: In Vitro Screening

Assay 1: GPR17 Antagonist Activity (Calcium Flux Assay)

Context: Screening for remyelination potential.[1]

Materials:

  • CHO-K1 cells stably expressing human GPR17.

  • Fluo-4 AM Calcium Indicator.

  • Agonist: MDL29,951 (activates GPR17).

Protocol:

  • Seeding: Plate CHO-GPR17 cells in 384-well black plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Incubate cells with Fluo-4 AM (

    
    ) in HBSS buffer for 45 mins at 37°C.
    
  • Compound Treatment: Add synthesized Indane derivatives (0.1 nM – 10

    
    ) and incubate for 15 mins.
    
  • Stimulation: Inject

    
     concentration of MDL29,951 using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Readout: Measure reduction in calcium transient peak height compared to vehicle control.

    • Success Criterion:

      
       indicates a potent antagonist.
      

Data Summary & Reference Values

Compound ClassTargetReference StandardExpected Activity (Indane Scaffold)
Indeno-pyrimidinone GABA-A ReceptorMethaqualoneEnhanced metabolic stability; reduced clearance due to rigid scaffold.
Indane-Carboxamide PARP-1Veliparib

. High BBB permeability expected.
N-Acyl Indane GPR17PranlukastImproved selectivity over CysLT1 receptors due to steric bulk of indane.

References

  • GPR17 Antagonists & Anthranilic Acid Scaffolds

    • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17.[1] (2024).[1][2] Journal of Medicinal Chemistry.

  • Indane Scaffolds in Drug Discovery

    • Privileged Structure: Novel Indane Scaffolds as Potential Anticancer and Anti-Inflammatory Agents. (2015).[3][4] Arrow @ TU Dublin.

  • Tricyclic Indeno-pyrimidines

    • Novel tricyclic indeno[2,1-d]pyrimidines with dual antiangiogenic and cytotoxic activities as potent antitumor agents.[5][6] (2012).[5] Bioorganic & Medicinal Chemistry.

  • PARP Inhibitor Design: Structure-Based Design of PARP Inhibitors. (2010). Journal of Medicinal Chemistry. (General reference for carboxamide pharmacophore).
  • Synthetic Methodology

    • A Convenient Synthesis of Amino Acid Methyl Esters.[7] (2011). Molecules. (Methodology for ester handling).

Disclaimer: This Application Note is for research purposes only. The compounds described are not approved for clinical use. All synthesis should be performed in a fume hood by trained personnel.

Sources

Application Notes and Protocols: Radiolabeling Methyl 5-aminoindane-4-carboxylate for In-Vivo Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the radiolabeling of Methyl 5-aminoindane-4-carboxylate, a novel small molecule with potential for in-vivo imaging via Positron Emission Tomography (PET). Given the absence of established protocols for this specific compound, this guide synthesizes established radiochemical principles and applies them to the unique structural features of the target molecule. We present detailed, field-proven protocols for labeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), including precursor synthesis considerations, step-by-step radiolabeling procedures, rigorous quality control measures, and essential in-vivo imaging guidelines. This application note is intended for researchers, scientists, and drug development professionals with a foundational understanding of radiochemistry and in-vivo imaging techniques.

Introduction and Scientific Rationale

The development of novel radiotracers is a cornerstone of molecular imaging, enabling the non-invasive visualization and quantification of biological processes at the molecular level.[1][2][3] this compound presents an interesting scaffold for radiotracer development due to its structural motifs that are amenable to radiolabeling and its potential to target various biological systems, depending on its specific binding properties. The indane core, aromatic amine, and methyl ester functional groups offer multiple avenues for the introduction of positron-emitting radionuclides such as Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min).[4][5]

The choice of radionuclide and labeling strategy is critical and depends on the biological question being addressed, the required imaging time, and the chemical properties of the target molecule.[6] This guide will explore two primary strategies:

  • [¹¹C]Methylation: Leveraging the methyl ester functionality for labeling with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This approach is attractive due to the relatively straightforward and rapid nature of ¹¹C-methylation reactions.[7][8]

  • [¹⁸F]Fluorination via a Prosthetic Group: Introducing ¹⁸F to the aromatic amine via a prosthetic group. This method is suitable for molecules that may not withstand the harsher conditions of direct radiofluorination and allows for a more controlled and often higher-yielding labeling process.[9][10][11]

Precursor Synthesis

The successful synthesis of a high-quality radiotracer begins with a well-characterized and pure precursor. The synthesis of the necessary precursors for the proposed radiolabeling strategies is outlined below.

Precursor for [¹¹C]Methylation: 5-Aminoindane-4-carboxylic acid

To label the methyl ester with ¹¹C, the corresponding carboxylic acid precursor is required. This can be synthesized from a suitable starting material, such as this compound, via hydrolysis.

Protocol 1: Synthesis of 5-Aminoindane-4-carboxylic acid

  • Hydrolysis: Dissolve this compound in a mixture of methanol and aqueous sodium hydroxide.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Neutralization: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Precursor for [¹⁸F]Fluorination: this compound

For the prosthetic group approach, the parent molecule, this compound, serves as the precursor. Its synthesis can be achieved through multi-step organic synthesis, potentially starting from indane or a substituted indanone. The purity of this precursor is paramount for a successful radiolabeling reaction.

Radiolabeling Methodologies

The following sections provide detailed protocols for the radiolabeling of this compound with ¹¹C and ¹⁸F. These protocols are designed to be performed in a hot cell with appropriate radiation shielding and using an automated synthesis module.

[¹¹C]Methylation of 5-Aminoindane-4-carboxylic acid

This protocol describes the synthesis of [¹¹C]this compound using [¹¹C]methyl iodide.

Protocol 2: [¹¹C]Methylation

  • Precursor Preparation: Dissolve 1-2 mg of 5-aminoindane-4-carboxylic acid in a suitable solvent such as DMF or DMSO in a reaction vessel.

  • [¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ via a cyclotron. Convert the [¹¹C]CO₂ to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I. Trap the [¹¹C]CH₃I in the reaction vessel containing the precursor.

  • Reaction: Add a suitable base (e.g., NaOH, TBAOH) to the reaction mixture. Heat the vessel at 80-100°C for 5-10 minutes.

  • Purification: After cooling, quench the reaction with water and purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Collect the fraction containing the radiolabeled product. Remove the HPLC solvent via solid-phase extraction (e.g., C18 Sep-Pak cartridge) and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

[¹⁸F]Fluorination using a Prosthetic Group

This protocol outlines the labeling of this compound with ¹⁸F using N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a commonly used prosthetic group for labeling primary amines.

Protocol 3: Two-Step [¹⁸F]Fluorination

Step 1: Synthesis of [¹⁸F]SFB

  • [¹⁸F]Fluoride Production and Drying: Produce aqueous [¹⁸F]fluoride via a cyclotron. Trap the [¹⁸F]fluoride on an anion-exchange cartridge. Elute with a solution of potassium carbonate and Kryptofix 2.2.2 (K222). Azeotropically dry the [¹⁸F]fluoride/K222 complex.

  • Radiolabeling: Add the precursor for [¹⁸F]SFB (e.g., 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate) to the dried [¹⁸F]fluoride/K222 complex in a suitable solvent (e.g., acetonitrile). Heat the reaction mixture at 100-120°C for 10-15 minutes.

  • Hydrolysis: After cooling, hydrolyze the ester with aqueous HCl.

  • Activation: Convert the resulting 4-[¹⁸F]fluorobenzoic acid to the N-succinimidyl ester by reacting it with N-hydroxysuccinimide in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide).

  • Purification: Purify the [¹⁸F]SFB using semi-preparative HPLC.

Step 2: Conjugation to this compound

  • Conjugation Reaction: Add the purified [¹⁸F]SFB to a solution of this compound in a suitable solvent (e.g., DMF) containing a mild base (e.g., triethylamine).

  • Incubation: Allow the reaction to proceed at room temperature or with gentle heating for 15-20 minutes.

  • Final Purification: Purify the final radiolabeled product using semi-preparative HPLC.

  • Formulation: Formulate the purified product in a sterile, injectable solution as described in Protocol 2.

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[12][13][14] The following tests should be performed on the final product.

Parameter Specification Method
Radionuclidic Purity > 99.5%Gamma-ray spectroscopy, half-life determination
Radiochemical Purity > 95%Analytical HPLC, TLC
Chemical Purity Identify and quantify any non-radioactive impuritiesAnalytical HPLC with UV detection
Specific Activity > 1 Ci/µmol at the time of injectionCalculated from the radioactivity and the mass of the product
pH 4.5 - 7.5pH meter or pH strips
Residual Solvents Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm)Gas Chromatography (GC)
Sterility SterileSterility testing according to USP
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test

In-Vivo Imaging Considerations

The successful application of a novel radiotracer in in-vivo imaging studies requires careful planning and execution.[1]

Animal Models

Select an appropriate animal model that is relevant to the biological target of interest. For initial biodistribution and pharmacokinetic studies, healthy rodents are commonly used.

Imaging Protocol
  • Administration: Administer the radiolabeled compound intravenously (e.g., via tail vein injection) to the anesthetized animal.

  • Dynamic/Static Imaging: Perform dynamic imaging immediately after injection to assess the initial distribution and clearance of the tracer. Static scans at later time points can provide information on target accumulation.

  • Image Analysis: Reconstruct the PET data and perform image analysis to quantify the tracer uptake in various organs and tissues. Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

Visualization of Workflows

[¹¹C]Methylation Workflow

G cluster_0 Radiochemistry cluster_1 Purification & QC cluster_2 In-Vivo Imaging Cyclotron Cyclotron Gas Processing Gas Processing Cyclotron->Gas Processing [¹¹C]CO₂ Synthesis Module Synthesis Module Gas Processing->Synthesis Module [¹¹C]CH₃I HPLC HPLC Synthesis Module->HPLC Crude Product Formulation Formulation HPLC->Formulation Purified Product QC Tests QC Tests Formulation->QC Tests Animal Model Animal Model QC Tests->Animal Model Final Product PET Scanner PET Scanner Animal Model->PET Scanner Image Analysis Image Analysis PET Scanner->Image Analysis Precursor Precursor Precursor->Synthesis Module

Caption: Workflow for [¹¹C]Methylation and In-Vivo Imaging.

[¹⁸F]Fluorination Workflow

G cluster_0 Radiochemistry cluster_1 Purification & QC cluster_2 In-Vivo Imaging Cyclotron Cyclotron Fluoride Processing Fluoride Processing Cyclotron->Fluoride Processing [¹⁸F]F⁻ Synthesis Module 1 Synthesis of [¹⁸F]SFB Fluoride Processing->Synthesis Module 1 HPLC_1 HPLC (SFB) Synthesis Module 1->HPLC_1 Crude [¹⁸F]SFB Synthesis Module 2 Conjugation HPLC_2 HPLC (Final) Synthesis Module 2->HPLC_2 Crude Product HPLC_1->Synthesis Module 2 Purified [¹⁸F]SFB Formulation Formulation HPLC_2->Formulation Purified Product QC Tests QC Tests Formulation->QC Tests Animal Model Animal Model QC Tests->Animal Model Final Product PET Scanner PET Scanner Animal Model->PET Scanner Image Analysis Image Analysis PET Scanner->Image Analysis Precursor Precursor Precursor->Synthesis Module 2

Caption: Workflow for [¹⁸F]Fluorination via Prosthetic Group.

Conclusion

This application note provides a detailed framework for the radiolabeling of this compound with both ¹¹C and ¹⁸F for pre-clinical in-vivo imaging. The provided protocols are based on well-established radiochemical techniques and are designed to be adaptable to standard automated synthesis platforms. Adherence to the rigorous quality control procedures outlined is essential for ensuring the production of a safe and effective radiotracer for in-vivo studies. The successful implementation of these methods will enable the exploration of this novel compound as a potential PET imaging agent.

References

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience.
  • QC of PET Radiopharmaceuticals. Slideshare.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. PMC.
  • ¹¹C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. PMC.
  • Quality Control of PET Radiopharmaceuticals. Radiology Key.
  • One-Step Synthesis of [¹⁸F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox C
  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience.
  • Fluorine-18 Radiochemistry: A Novel Thiol-Reactive Prosthetic Group, [¹⁸F]FBAMPy.
  • Radiofluorination of non-activated aromatic prosthetic groups for synthesis and evaluation of fluorine-18 labelled ghrelin(1–8) analogues. Organic & Biomolecular Chemistry (RSC Publishing).
  • Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA.
  • Late-stage labeling of diverse peptides and proteins with iodine-125. PMC.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • One-Step Synthesis of [¹⁸F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis.
  • Rapidly (and Successfully) Translating Novel Brain Radiotracers From Animal Research Into Clinical Use. PMC.
  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. AZoNetwork.
  • Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews.
  • Carbon-11 chemistry. a ¹¹C-methylation with [¹¹C]CH₃I or...
  • In vivo imaging of beta cells with radiotracers: state of the art, prospects and recommend
  • The Process of Radiolabeled Compound Synthesis. Moravek.

Sources

Application Note: Pre-clinical Profiling of Methyl 5-aminoindane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 5-aminoindane-4-carboxylate represents a class of conformationally restricted amino acid analogs. In medicinal chemistry, the aminoindane scaffold is a privileged structure, frequently serving as a bioisostere for phenylalanines or catecholamines in GPCR ligands and enzyme inhibitors (e.g., HCV proteases, kinases).

This Application Note addresses a critical bottleneck in evaluating this molecule: The Ester Liability. The methyl ester moiety is often metabolically labile. Therefore, "activity" cannot be assessed by a single binding assay alone. A robust bioassay pipeline must first determine if the molecule acts as a parent drug or a prodrug (hydrolyzing to the free acid 5-aminoindane-4-carboxylic acid).

This guide details a three-phase workflow to validate the biological utility of this scaffold:

  • Metabolic Stability: Quantifying esterase-mediated hydrolysis in plasma.

  • Cellular Safety: Establishing the therapeutic window via Resazurin reduction.

  • Target Engagement: Validating binding using Differential Scanning Fluorimetry (DSF).

Phase I: Metabolic Stability (Plasma Esterase Assay)

Rationale

Before screening for receptor binding, you must determine the compound's half-life (


) in plasma. Methyl esters are susceptible to rapid hydrolysis by carboxylesterases (e.g., hCE1 in liver/plasma). If 

min, in vivo activity is likely driven by the carboxylic acid metabolite, not the methyl ester.
Materials
  • Test Compound: this compound (10 mM stock in DMSO).

  • Matrix: Pooled Human/Rat Plasma (heparinized).

  • Internal Standard (IS): Tolbutamide or Warfarin (1 µM in Acetonitrile).

  • Equipment: UHPLC-MS/MS (e.g., Agilent 6495 Triple Quad).

Experimental Protocol
  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

  • Spiking: Dilute 10 mM stock to 100 µM intermediate in buffer. Add to plasma to reach 1 µM final concentration (0.1% DMSO final).

    • Critical Step: Keep DMSO < 1% to avoid inhibiting esterases.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Withdraw 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately dispense aliquot into a plate containing 200 µL ice-cold Acetonitrile + Internal Standard.

  • Processing: Vortex (10 min)

    
     Centrifuge (4000 x g, 20 min, 4°C).
    
  • Analysis: Inject 5 µL of supernatant into LC-MS/MS. Monitor MRM transitions for both the Methyl Ester (Parent) and the Carboxylic Acid (Metabolite).

Data Analysis & Visualization

Calculate % Remaining using the peak area ratio (Analyte/IS). Plot


 vs. time to derive 

(elimination rate constant).

Table 1: Stability Classification Criteria | Half-life (


) | Classification | Action Item |
| :--- | :--- | :--- |
| < 15 min | Highly Labile | Stop.  Re-synthesize as amide or bioisostere OR assay the Acid metabolite. |
| 15 - 60 min | Moderate Stability | Proceed to cell assays; expect mixed pharmacology. |
| > 60 min | Stable | Proceed. The Methyl Ester is the active species. |
Workflow Diagram

StabilityWorkflow Start Compound Stock (10mM DMSO) Incubate Incubation (1µM Final) Start->Incubate Plasma Pooled Plasma (37°C) Plasma->Incubate Quench Quench with ACN (+ Internal Std) Incubate->Quench t=0,15,30... Analyze LC-MS/MS Analysis Quench->Analyze Supernatant Decision Calculate t1/2 Analyze->Decision

Figure 1: High-throughput plasma stability workflow to determine esterase sensitivity.

Phase II: Target Engagement (Thermal Shift Assay)

Rationale

Since the specific protein target of this compound varies by application (e.g., FabH in bacteria or generic GPCRs), a Differential Scanning Fluorimetry (DSF) assay is the most robust, target-agnostic method to prove physical binding. Binding of the ligand stabilizes the protein, shifting its melting temperature (


) upwards.
Materials
  • Protein: Purified target protein (e.g., >90% purity, 5 µM).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: HEPES or TRIS based, pH 7.4.

  • Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

Protocol
  • Master Mix: Prepare protein solution (2 µM final) + SYPRO Orange (5x final) in assay buffer.

  • Plating: Dispense 19 µL Master Mix into 96-well PCR plate.

  • Compound Addition: Add 1 µL of this compound (various concentrations: 10 µM, 50 µM, 100 µM).

    • Control: DMSO only (Negative) and a known binder (Positive).

  • Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Detection: Monitor fluorescence in the FRET/HEX channel.

Interpretation

A positive "hit" is defined by a thermal shift (


) of 

compared to the DMSO control.
  • 
    :  Ligand stabilizes the folded state (Binder).
    
  • 
    :  Ligand destabilizes (Chaotrope) or binds unfolded state.
    

Phase III: Cellular Safety (Resazurin Assay)

Rationale

Before efficacy studies, non-specific cytotoxicity must be ruled out. The Resazurin (Alamar Blue) assay is superior to MTT for aminoindanes because it does not require solubilization steps that can be complicated by the hydrophobic nature of the indane ring.

Protocol
  • Seeding: Seed HEK293 or HepG2 cells (5,000 cells/well) in 96-well plates. Adhere overnight.

  • Treatment: Treat with serial dilutions of this compound (0.1 µM – 100 µM) for 24 hours.

  • Reagent: Add Resazurin solution (10% v/v of culture volume).

  • Incubation: 2–4 hours at 37°C.

  • Readout: Fluorescence (Ex 560 nm / Em 590 nm).

  • Calculation:

    
     is the concentration reducing viability by 50%.
    

Mechanistic Pathway & Logic

The following diagram illustrates the decision tree for evaluating the aminoindane scaffold based on the data generated from the protocols above.

BioassayLogic Compound Methyl 5-aminoindane- 4-carboxylate Stability Phase 1: Plasma Stability Compound->Stability Stable Stable (t1/2 > 60m) Stability->Stable Resistant to Esterase Unstable Unstable (t1/2 < 15m) Stability->Unstable Hydrolyzed TargetAssay Phase 2: Target Binding (DSF / Thermal Shift) Stable->TargetAssay AcidPath Test Metabolite: 5-aminoindane-4-COOH Unstable->AcidPath Active Species is Acid AcidPath->TargetAssay CellAssay Phase 3: Cell Viability (Resazurin) TargetAssay->CellAssay If Binding Confirmed Lead Valid Lead Candidate CellAssay->Lead Low Toxicity + Stable Prodrug Valid Prodrug Candidate CellAssay->Prodrug Low Toxicity + Unstable

Figure 2: Strategic decision tree for qualifying the aminoindane scaffold.

References

  • Di, L., et al. (2005).[1] "Plasma Stability Assay." Journal of Biomolecular Screening. 10(2). Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2(9), 2212–2221. Link

  • Liechti, M. E., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link

  • Al-Balas, Q., et al. (2009).[2] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLOS One. (Demonstrating carboxylate scaffold utility). Link

Sources

Troubleshooting & Optimization

"improving the yield of Methyl 5-aminoindane-4-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Methyl 5-aminoindane-4-carboxylate Synthesis

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: this compound (CAS: 1206967-86-5 equivalent/analog) Application: Key intermediate for GPR40 agonists (e.g., Fasiglifam/TAK-875 analogs).

Diagnostic Workflow: Identifying the Yield Killer

Before altering your protocol, identify which stage of the synthesis is the primary bottleneck. The synthesis of ortho-amino esters in the indane system is notoriously difficult due to steric strain and regiochemical ambiguity.

DiagnosticTree Start Where is the Yield Loss? Q1 Step 1: Functionalizing the Indane Core Start->Q1 Regioselectivity Issues Q2 Step 2: Installing the Ester (Carbonylation) Start->Q2 Low Conversion/Catalyst Death Q3 Step 3: Unmasking the Amine (Reduction) Start->Q3 De-esterification/Side Reactions Sol1 ISSUE: Wrong Isomer (6-nitro vs 5-nitro) FIX: Switch from Direct Nitration to Bromination-Carbonylation Route Q1->Sol1 Sol2 ISSUE: Pd-Catalyst Poisoning/Sterics FIX: Use bidentate ligands (dppf) and High Pressure CO Q2->Sol2 Sol3 ISSUE: Hydrolysis of Methyl Ester FIX: Switch to Fe/NH4Cl (Bechamp) or Pt/C Hydrogenation Q3->Sol3

Caption: Diagnostic decision tree for isolating yield bottlenecks in the synthesis of this compound.

The "Regioselectivity Trap": Why Direct Nitration Fails

The Problem: Many researchers attempt to synthesize this molecule by directly nitrating Methyl indane-4-carboxylate .

  • Observation: The reaction yields a mixture of isomers, predominantly the 6-nitro (meta to ester) and 7-nitro isomers. The desired 5-nitro (ortho to ester) is sterically disfavored and forms in <15% yield.

  • Root Cause: The directing effects of the alkyl bridge (positions 1,2,3) and the ester group conflict. The ester is meta-directing, pushing the nitro group to position 6.

The Solution: The "Carbonylation" Route Instead of installing the ester first, install the amine precursor (nitro) and a halogen, then convert the halogen to the ester.

  • Recommended Pathway: 4-Bromoindane

    
     Nitration (Directs ortho to Br, pos 5) 
    
    
    
    4-Bromo-5-nitroindane
    
    
    Pd-Catalyzed Carbonylation
    
    
    Product.

Protocol A: Optimizing the Carbonylation Step

(Transforming 4-bromo-5-nitroindane to Methyl 5-nitroindane-4-carboxylate)

This is the most technically demanding step. The steric bulk at the 4-position (adjacent to the bridgehead and the nitro group) makes oxidative addition of Palladium difficult.

Optimized Protocol:

VariableStandard Condition (Low Yield)High-Yield Condition Rationale
Catalyst Pd(PPh3)4 or Pd(OAc)2Pd(dppf)Cl2 · DCM The bidentate ferrocenyl ligand (dppf) has a large bite angle, stabilizing the Pd center during the slow oxidative addition into the sterically hindered Ar-Br bond [1].
Base K2CO3 or NaOAcTriethylamine (Et3N) Organic bases prevent the hydrolysis of the newly formed methyl ester, which is a risk with aqueous inorganic bases.
Solvent DMFMeOH / DMSO (3:1) Methanol acts as both solvent and reactant. DMSO improves the solubility of the nitro-aromatic substrate.
CO Pressure Balloon (1 atm)5–10 bar (Autoclave) Higher CO concentration is required to compete with solvent coordination, especially for hindered substrates.

Step-by-Step Workflow:

  • Charge: In a high-pressure steel autoclave, dissolve 4-bromo-5-nitroindane (1.0 eq) in MeOH/DMSO (3:1 ratio, 0.2 M concentration).

  • Add: Triethylamine (2.5 eq) and Pd(dppf)Cl2 (3-5 mol%).

  • Purge: Cycle N2 three times, then CO three times.

  • Pressurize: Set CO pressure to 5 bar (75 psi).

  • Heat: Stir at 80°C for 12–16 hours. Note: Do not exceed 100°C to avoid nitro-reduction by CO.

  • Workup: Filter through Celite to remove Pd black. Concentrate. Partition between EtOAc and Water.[1]

Protocol B: The Chemoselective Reduction

(Transforming Methyl 5-nitroindane-4-carboxylate to this compound)

The Problem: Standard hydrogenation (H2, Pd/C) can be too aggressive, occasionally reducing the aromatic ring or causing side reactions with the ester. Strong acid reductions (Sn/HCl) often hydrolyze the methyl ester to the acid (which is water-soluble and lost during workup).

Recommended Method: Iron-Ammonium Chloride (Modified Bechamp) This method is mild, pH-neutral, and strictly chemoselective for nitro groups in the presence of esters [2].

Step-by-Step Workflow:

  • Dissolve: Suspend Methyl 5-nitroindane-4-carboxylate (1.0 eq) in EtOH/Water (4:1 ratio).

  • Activate: Add Fe powder (5.0 eq, <325 mesh) and Ammonium Chloride (NH4Cl, 3.0 eq).

  • Reflux: Heat to 70–80°C with vigorous stirring.

    • Checkpoint: The reaction should turn from yellow (nitro) to colorless/brown sludge (amine/iron oxide). Monitor by TLC (Visualize with Ninhydrin for amine).

  • Filter: Critical Step. The iron sludge is pyrophoric and clogs filters. Filter hot through a thick pad of Celite. Wash the pad with hot EtOAc.

  • Purification: Evaporate solvents. The residue is usually pure enough for the next step. If not, recrystallize from Hexane/EtOAc (the amino ester is often a solid).

Comparison of Reduction Methods:

MethodYieldProsCons
H2 / Pd-C 85-90%Clean productRisk of over-reduction; requires H2 handling.
Fe / NH4Cl 92-95% Robust, no ester hydrolysis Iron waste disposal; filtration can be slow.
SnCl2 / HCl 60-70%HomogeneousHigh risk of ester hydrolysis ; difficult workup (emulsions).

Mechanistic Pathway & Troubleshooting

Understanding the mechanism helps predict impurities.

Mechanism Substrate 4-Bromo-5-nitroindane OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->OxAdd Pd(0) COInsert CO Insertion (Pd-Acyl) OxAdd->COInsert +CO Side1 Protodebromination (5-nitroindane) OxAdd->Side1 If no CO present NuAttack MeOH Attack (Ester formation) COInsert->NuAttack +MeOH Product Methyl 5-nitroindane -4-carboxylate NuAttack->Product Reductive Elim.

Caption: Pd-catalyzed carbonylation cycle. Note that lack of CO pressure leads to protodebromination (loss of Br without ester formation).

FAQ: Troubleshooting Specific Issues

Q: I am getting the carboxylic acid instead of the methyl ester.

  • A: This occurs if water is present in your carbonylation solvent. Ensure your MeOH is anhydrous. If using the Fe/NH4Cl reduction, ensure you do not boil the reaction too long, as hot water can slowly hydrolyze the ester.

Q: My yield in the carbonylation step is <30%.

  • A: This is likely due to "Pd Black" formation before the reaction completes.

    • Switch to Pd(dppf)Cl2 .

    • Increase CO pressure.

    • Ensure the reaction mixture is degassed thoroughly before heating; oxygen kills the active Pd(0) species.

Q: Can I use 5-aminoindane as the starting material?

  • A: It is difficult. Bromination of 5-aminoindane typically occurs at position 6 (para to amine) or position 4 (ortho). Separating these isomers is tedious. The 4-bromo-5-nitroindane route (where the nitro group blocks the para position relative to the bridgehead, forcing chemistry to the desired ortho spot) is superior for scale-up.

References

  • Palladium-Catalyzed Carbonylation of Aryl Halides

    • Source: Martin, R., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides.
    • Relevance: Establishes the necessity of bidentate ligands (dppf)
    • URL:

  • Selective Nitro Reduction (Bechamp Modification)

    • Source: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. (Also standard Fe/NH4Cl protocols).
    • Relevance: Validates the chemoselectivity of Iron/Ammonium Chloride for nitro groups in the presence of esters.
    • URL:

  • Synthesis of TAK-875 (Fasiglifam)

    • Source: Yasuma, T., et al. "Synthesis and biological evaluation of novel fused bicyclic derivatives as GPR40 agonists." Journal of Medicinal Chemistry, 2012, 55(15), 6881–6896.
    • Relevance: Describes the specific synthetic pathways for 4,5-substituted indane systems used in drug development.
    • URL:

  • Regioselective Nitration of Indanes

    • Source: Olah, G. A., et al. "Nitration of Aromatics." VCH Publications, 1989.[2]

    • Relevance: Explains the directing effects that make direct nitration of indane-4-carboxyl
    • URL:

Sources

"overcoming solubility issues of Methyl 5-aminoindane-4-carboxylate in vitro"

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Optimization of Methyl 5-aminoindane-4-carboxylate

Welcome to the Technical Support Center

You are likely accessing this guide because you have encountered precipitation, inconsistent assay data, or "oiling out" with This compound .

This compound presents a classic medicinal chemistry challenge: it combines a lipophilic indane core with a methyl ester and a weakly basic aromatic amine . At physiological pH (7.4), this molecule is predominantly neutral and highly hydrophobic, leading to rapid precipitation in aqueous media.

This guide provides a validated troubleshooting framework to stabilize this compound for in vitro applications.

Part 1: Quick Diagnostic & Decision Tree

Before altering your protocol, determine the root cause of the instability using this decision matrix.

Solubility_Decision_Tree Start Issue: Compound Precipitates in Assay Media Check_Conc Is Final Concentration > 50 µM? Start->Check_Conc High_Conc Likely exceeds thermodynamic solubility. Reduce conc. or use carrier. Check_Conc->High_Conc Yes Check_DMSO Is Final DMSO > 0.5%? Check_Conc->Check_DMSO No High_DMSO DMSO itself may cause cellular toxicity/artifacts. Optimize solvent system. Check_DMSO->High_DMSO Yes Check_Method Direct addition of 100% DMSO stock to media? Check_DMSO->Check_Method No Shock_Precip Cause: 'Shock Precipitation'. Use Intermediate Dilution Protocol. Check_Method->Shock_Precip Yes Check_Stability Is the precipitate crystalline or oily? Check_Method->Check_Stability No Oily Likely 'Oiling Out'. Requires Complexation (Cyclodextrin). Check_Stability->Oily Oily droplets Crystalline Thermodynamic limit reached. Switch to HP-β-CD formulation. Check_Stability->Crystalline Solid crystals

Figure 1: Diagnostic flowchart for identifying the specific solubility failure mode.

Part 2: Critical Solubility Parameters

Understanding the physicochemical properties is the first step to control.

ParameterValue / CharacteristicImplication for Experiment
LogP (Predicted) ~2.5 – 3.2Moderate lipophilicity. Will bind to plasticware and serum proteins.
pKa (Amine) ~3.5 – 4.5 (Aniline-like)Critical: The amine is neutral at pH 7.4. Acidification will not help solubility unless pH < 4, which is toxic to cells.
Functional Groups Methyl EsterWarning: Susceptible to hydrolysis by esterases in FBS (Fetal Bovine Serum).
Preferred Solvent DMSO (Dimethyl sulfoxide)Soluble > 50 mM. Hygroscopic; keep anhydrous to prevent stock degradation.

Part 3: Optimized Protocols

Protocol A: The "Intermediate Dilution" Method (Standard)

Use this if you see immediate cloudiness upon adding the stock to the media.

The Science: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into aqueous media creates a local zone of supersaturation. The hydrophobic compound crashes out before it can disperse.

Workflow:

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Prepare a 100x working solution in pure DMSO or a 50:50 DMSO:PBS mixture (only if stable).

    • Example: To achieve 10 µM final, dilute 10 mM stock 1:100 into DMSO to get 100 µM.

  • Final Dilution: Spike this 100 µM intermediate into the cell media (1:10) with rapid vortexing.

    • Result: 10 µM final conc, 0.1% DMSO.

Protocol B: Cyclodextrin Complexation (Advanced)

Use this if Protocol A fails or if you need concentrations > 50 µM.

The Science: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the hydrophobic indane ring, shielding it from water while maintaining a hydrophilic exterior. This prevents precipitation and reduces non-specific binding to plastics.

Workflow:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS. Filter sterilize (0.22 µm).

  • Solubilization:

    • Dissolve compound in minimal DMSO (e.g., 50 mM).

    • Add DMSO stock dropwise to the 20% HP-β-CD solution while vortexing.

    • Target a final DMSO concentration of < 5%.

    • Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.

  • Dilution: Dilute this complex into your assay media.

Part 4: Stability Warning (The "Hidden" Solubility Issue)

Issue: Users often report "loss of activity" or "precipitation" after 24 hours. Cause: The Methyl Ester at position 4 is labile. In the presence of serum (FBS) or cellular esterases, it hydrolyzes to the carboxylic acid.

  • The Acid Form: May have significantly different solubility (pH dependent) and biological potency.

Verification Experiment: Run a stability check using LC-MS:

  • Incubate 10 µM compound in Media + 10% FBS at 37°C.

  • Take aliquots at T=0, 1h, 6h, 24h.

  • Precipitate proteins with Acetonitrile and analyze supernatant.

  • Look for the parent mass (M+) vs. the hydrolyzed acid mass (M-14).

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO?

  • Answer: Generally, no. While the compound dissolves in ethanol, ethanol is more volatile and often tolerated less by cells (toxic > 0.1-0.5% depending on line). Ethanol also causes faster precipitation upon aqueous dilution compared to DMSO.

Q2: The compound sticks to my pipette tips. What do I do?

  • Answer: This is non-specific hydrophobic binding.

    • Solution 1: Use "Low Retention" pipette tips.

    • Solution 2: Pre-wet the tip with the solvent/media before drawing the actual sample.

    • Solution 3: Include 0.01% Tween-80 in your assay buffer (if biology permits) to act as a surfactant.

Q3: My media turns yellow/cloudy after 24 hours.

  • Answer: Cloudiness indicates crystallization. Yellowness might indicate oxidation of the aniline amine.

    • Fix: Add an antioxidant like Ascorbic Acid (100 µM) or use degassed media if oxidation is confirmed. If cloudy, switch to Protocol B (Cyclodextrin) .

Part 6: Visualizing the Dilution Strategy

Dilution_Workflow Stock 10 mM Stock (100% DMSO) Inter Intermediate 100 µM (100% DMSO) Stock->Inter 1:100 Dilution (Prevents Shock) Final Final Well 10 µM Compound 0.1% DMSO Inter->Final Add to Media (Rapid Mixing) Media Assay Media (Aqueous) Media->Final Bulk Volume

Figure 2: Step-wise dilution strategy to minimize "shock precipitation" at the solvent front.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Sigma-Aldrich Technical Guides. Solubility Guidelines for Hydrophobic Compounds in Cell Assays. Link

  • BenchChem Technical Support. Overcoming Poor Solubility of Amino-Derivatives. Link

"optimization of reaction conditions for aminoindane carboxylation"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for Aminoindane Carboxylation

Role: Senior Application Scientist | Context: Drug Discovery & Process Chemistry

Introduction & Scope

Welcome to the Technical Support Center. This guide addresses the specific challenges of introducing a carboxyl group (-COOH) onto the aminoindane scaffold—a privileged pharmacophore in neuroscience (e.g., Rasagiline analogs) and cardiovascular research.

The Central Challenge: Aminoindanes present a dichotomy of reactivity. The free amine is nucleophilic and prone to poisoning transition metal catalysts or reacting prematurely with CO₂ to form stable carbamates. Simultaneously, the bicyclic structure imposes steric constraints that make regioselective C-H activation difficult.

This guide focuses on the most robust methodology for drug development: Palladium-Catalyzed C-H Activation utilizing CO₂ , while briefly addressing photoredox alternatives for sp³ functionalization.

Critical Workflows & Protocols
Method A: Ortho-Directed C(sp²)–H Carboxylation (Aromatic Ring)

Target: Functionalizing the benzene ring ortho to the amine.

The Protocol: This system relies on a Transient Directing Group (TDG) strategy. Instead of protecting the amine in a separate step, we use a catalytic aldehyde to temporarily bind the amine, directing the palladium to the ortho position, and then hydrolyzing in situ.

ComponentStandard ConditionFunction & Causality
Substrate 1-Aminoindane or 2-Aminoindane (1.0 equiv)Starting material.
Catalyst Pd(OAc)₂ (5–10 mol%)The active Pd(II) species initiates C-H cleavage.
Ligand/TDG Glyoxylic acid or 2-Hydroxynicotinaldehyde (20 mol%)Forms a temporary imine with the substrate to direct the Pd catalyst.
C1 Source CO₂ (1–30 bar)Critical: Pressure drives the equilibrium toward insertion.
Oxidant Ag₂CO₃ or Benzoquinone (1.0–2.0 equiv)Regenerates Pd(II) from Pd(0) to close the catalytic cycle.
Solvent TFE (2,2,2-Trifluoroethanol) or HFIPFluorinated solvents stabilize the cationic Pd intermediates.
Temperature 80–110 °CRequired to overcome the activation energy of C-H cleavage.

Step-by-Step Workflow:

  • Inert Setup: Charge an autoclave or pressure tube with Pd(OAc)₂, Ag₂CO₃, and the TDG ligand. Purge with Ar/N₂ three times.

  • Addition: Add the aminoindane and solvent (TFE) under a counter-flow of inert gas.

  • Pressurization: Introduce CO₂. Note: For initial screening, 1 atm (balloon) may suffice, but 10–30 bar is standard for high yields.

  • Reaction: Heat to 100 °C for 12–24 hours.

  • Workup: Cool, depressurize carefully. Filter through Celite to remove Ag/Pd residues. Acidify the filtrate (pH 3) to dissociate the TDG and isolate the free amino acid.

Troubleshooting Guide (Q&A)
Category 1: Reaction Failure & Low Conversion

Q: I see no conversion, and the starting material is recovered unchanged. What is blocking the cycle? A: This is likely due to Amine-CO₂ Poisoning .

  • Mechanism: Free primary amines react rapidly with CO₂ to form carbamates (

    
    ). This species is stable and can sequester the amine, preventing it from coordinating with the Pd catalyst or the TDG.
    
  • Solution:

    • Increase Temperature: Carbamate formation is reversible. Higher temperatures (

      
      ) favor the free amine.
      
    • Acid Additive: Add a sub-stoichiometric amount of pivalic acid (PivOH, 20 mol%). This promotes the "proton shuttle" mechanism, breaking up stable aggregates.

    • Switch to Protected Amine: If the TDG fails, protect the amine as an acetamide (

      
      ) and use a mono-N-protected amino acid ligand (e.g., Ac-Gly-OH).
      

Q: The reaction turns black immediately, and yield is <10%. A: You are experiencing "Pd Black" Precipitation .

  • Cause: The Pd(II) is reducing to Pd(0) and aggregating before it can re-oxidize. This indicates the oxidant (Ag or BQ) is too slow or the ligand is not stabilizing the metal.

  • Solution:

    • Solvent Switch: Move to highly polar, non-coordinating solvents like HFIP (Hexafluoroisopropanol). It stabilizes the high-valent Pd species.

    • Oxidant Boost: Ensure your Ag₂CO₃ is finely ground (high surface area). Alternatively, use Cu(OAc)₂ as a co-oxidant.

Category 2: Regioselectivity Issues

Q: I am getting a mixture of C6 and C7 carboxylated products (for 1-aminoindane). How do I control this? A: Regioselectivity in fused rings is governed by steric vs. directing effects .

  • Analysis: The C7 position (ortho to amine) is sterically crowded due to the fused cyclopentyl ring. The catalyst may slip to the less hindered C6 position (meta) or C4.

  • Solution:

    • Bulky Ligands: Use a bulky amino acid ligand (e.g., Boc-Val-OH). This increases steric pressure around the metal center, forcing it to adhere strictly to the directing group's proximity (C7).

    • Lower Temperature: If reactivity allows, drop to 80 °C. Higher temperatures often erode selectivity.

Visualization of Mechanisms & Logic
Diagram 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing reaction failures in Pd-catalyzed aminoindane carboxylation.

Troubleshooting Start Problem: Low Yield / Failure CheckState Analyze Reaction Mixture Start->CheckState Precip Black Precipitate (Pd Aggregation) CheckState->Precip NoRxn No Conversion (SM Recovered) CheckState->NoRxn WrongIso Wrong Regioisomer CheckState->WrongIso Sol_Precip 1. Switch Solvent to HFIP/TFE 2. Increase Oxidant Surface Area Precip->Sol_Precip Stabilize Pd(II) Sol_NoRxn 1. Add PivOH (Acid Additive) 2. Increase Temp (>90°C) 3. Check CO2 Purity NoRxn->Sol_NoRxn Break Carbamate Sol_Iso 1. Use Bulky Ligand (Boc-Val-OH) 2. Lower Temp to 80°C WrongIso->Sol_Iso Steric Control

Diagram 2: Catalytic Cycle (Pd-Catalyzed C-H Activation)

Caption: The Pd(II)/Pd(0) cycle showing the critical role of the Directing Group (DG) and CO2 insertion.

CatalyticCycle Pd_Start Pd(II)X2 (Active Species) Coordination Substrate Coordination (Directing Group) Pd_Start->Coordination CH_Activation C-H Activation (CMD Mechanism) Coordination->CH_Activation -AcOH Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle CO2_Insert CO2 Insertion Palladacycle->CO2_Insert +CO2 Red_Elim Reductive Elimination (Product Release) CO2_Insert->Red_Elim Reox Re-oxidation (Ag(I) -> Ag(0)) Red_Elim->Reox Pd(0) formed Reox->Pd_Start Regeneration

Advanced FAQ: Benzylic vs. Aromatic Carboxylation

Q: Can I carboxylate the benzylic position (C1 of indane) instead of the ring? A: Yes, but the chemistry is fundamentally different.

  • Method: You cannot use Pd(II) C-H activation easily here. Instead, use Photoredox Catalysis or Nickel Catalysis .

  • Protocol Insight: Use a dual catalytic system (e.g., 4CzIPN as photocatalyst + a HAT reagent like quinuclidine). This generates a benzylic radical which is reduced to a carbanion, subsequently trapping CO₂.[1]

  • Warning: This often racemizes the amine if it is chiral.

Q: Why is TFE/HFIP recommended over DMF or DMSO? A: In C-H activation, the C-H cleavage step is often rate-limiting. Fluorinated alcohols like TFE (Trifluoroethanol) act as hydrogen-bond donors to the acetate leaving group, lowering the energy barrier for the Concerted Metalation-Deprotonation (CMD) step. They also prevent Pd aggregation better than DMSO in oxidative conditions.

References
  • Mechanism of Pd-Catalyzed C-H Carboxylation

    • Title: "Pd(II)
    • Source: Science Advances (2023)
    • URL:[Link]

  • Transient Directing Groups (TDG)

    • Title: "Transient Directing Groups for Metal-Catalyzed C–H Activ
    • Source: Chemical Reviews (2017)
    • URL:[Link]

  • Benzylic Carboxylation (Photoredox)

    • Title: "Visible-Light-Driven C(sp3)
    • Source: Organic Letters (2019)[2]

    • URL:[Link][2]

  • Indole/Indoline C7 Functionalization (Proxy for Aminoindane)

    • Title: "Transition-metal-catalyzed site-selective C7-functionaliz
    • Source: Chemical Communic
    • URL:[Link]

Sources

Technical Support Center: Purification of Methyl 5-aminoindane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges of Methyl 5-aminoindane-4-carboxylate Isomers Document ID: TS-IND-04-PUR Status: Active Audience: Process Chemists, Medicinal Chemists, Purification Engineers

Core Technical Overview

The Challenge: The synthesis of This compound (CAS: 944317-29-7) typically involves the nitration of methyl indane-4-carboxylate followed by reduction. This electrophilic aromatic substitution is rarely 100% regioselective. The "Regioisomer Trap" occurs because the directing effects of the fused alicyclic ring and the ester group compete, frequently generating the 6-carboxylate isomer (Methyl 5-aminoindane-6-carboxylate) as a significant impurity.

The Separation Principle: Success in purifying the 4-carboxylate isomer relies on exploiting the Intramolecular Hydrogen Bond (IMHB) .

  • Target (4-isomer): The amino group at position 5 and the ester at position 4 are in an ortho-like relationship. This allows for a stable 6-membered hydrogen bond ring between the amine proton and the carbonyl oxygen. This reduces the molecule's effective polarity and increases its solubility in non-polar solvents.

  • Impurity (6-isomer): The functional groups are in a meta-like relationship. No IMHB is possible. The free amine and carbonyl are available to interact with the stationary phase, making this isomer significantly more polar and slower eluting.

Troubleshooting Guide & FAQs

Phase 1: Flash Chromatography Issues

Q: My target (4-isomer) and impurity (6-isomer) are co-eluting on standard silica gel. Increasing the gradient slope didn't help. What now?

A: The co-elution is likely caused by the basicity of the amine interacting with the acidic silanols of the silica, causing peak tailing that merges the two isomers.

Protocol 1: The "Amine-Shield" Mobile Phase Do not just change the gradient; you must suppress silanol ionization.

  • Base Modifier: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (28% NH₃) to both Solvent A (Hexane/Heptane) and Solvent B (Ethyl Acetate/DCM).

  • Pre-equilibration: Flush the column with 10 CV (Column Volumes) of the modified starting mobile phase before injection. This neutralizes active acidic sites.

  • Prediction: The 4-isomer (IMHB-stabilized) will elute earlier as a sharper peak. The 6-isomer (more polar) will retain longer.

Q: I am seeing "ghost peaks" or decomposition on the column. A: Amino esters are prone to oxidation or hydrolysis on slightly acidic silica.

  • Immediate Fix: Switch to Basic Alumina or Amine-functionalized Silica (NH2-SiO2) cartridges. These phases prevent acid-catalyzed hydrolysis of the methyl ester and protect the aniline moiety from oxidation.

Phase 2: Crystallization Challenges

Q: The crude mixture oils out instead of crystallizing. How do I induce precipitation of the 4-isomer?

A: "Oiling out" indicates the solvent system is too polar or the supersaturation is too high. The 4-isomer's IMHB makes it surprisingly soluble in lipophilic solvents compared to the 6-isomer.

Protocol 2: The "Reverse-Polarity" Trituration

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Toluene (approx. 50-60°C). Toluene disrupts intermolecular stacking but accommodates the lipophilic 4-isomer.

  • Anti-solvent: Add n-Heptane dropwise until slight turbidity persists.

  • Cooling: Cool slowly to 0°C.

  • Result: The 6-isomer (more polar, less soluble in Toluene/Heptane) often precipitates first as a gum or solid. Filter this out.

  • Evaporation: Concentrate the filtrate (containing the 4-isomer) and recrystallize from MeOH/Water (9:1) to obtain the target.

Phase 3: HPLC & Analytical Verification

Q: My analytical HPLC shows a single peak, but NMR suggests a mixture. Why? A: At low pH (standard 0.1% TFA methods), both isomers are protonated (ammonium species). The IMHB is broken, and their hydrodynamic radii become nearly identical, leading to co-elution.

Protocol 3: High-pH Analytical Method You must run the chromatography in the neutral/basic state to maintain the structural difference (IMHB).

  • Column: C18 with high pH stability (e.g., XBridge C18 or Gemini NX).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10.0).

  • Organic: Acetonitrile.[1][2]

  • Mechanism: At pH 10, the aniline is uncharged. The 4-isomer will be significantly more hydrophobic (longer retention time in Reverse Phase) than the 6-isomer due to the internal H-bond masking the polar groups.

Decision Tree & Workflow Visualization

Workflow 1: Purification Logic Flow

PurificationStrategy Start Crude Reaction Mixture (Target 4-isomer + Impurity 6-isomer) TLC TLC Analysis (Hex:EtOAc 3:1 + 1% TEA) Start->TLC Decision Delta Rf > 0.15? TLC->Decision MethodA Method A: Flash Chromatography Silica + 1% TEA Target elutes FIRST Decision->MethodA Yes MethodB Method B: Derivatization Strategy Protect Amine (e.g., Boc/Acetyl) Decision->MethodB No (Co-elution) Final Pure this compound MethodA->Final Cryst Recrystallization (Toluene/Heptane) MethodB->Cryst Purify Derivative Cryst->Final Deprotect (if needed)

Caption: Logic flow for selecting the optimal purification route based on initial TLC resolution.

Workflow 2: The "Intramolecular H-Bond" Effect

H_Bond_Effect Target Target: 4-Isomer (Ortho-like) [NH...O=C H-Bond] Prop1 Lower Polarity (Faster on Silica) Target->Prop1 Due to IMHB Impurity Impurity: 6-Isomer (Meta-like) [No H-Bond] Prop2 Higher Polarity (Slower on Silica) Impurity->Prop2 Exposed Polar Groups

Caption: Mechanistic basis for separation. The 4-isomer forms a stable 6-membered ring, reducing polarity.

Quantitative Data: Solvent Selection Matrix

Solvent SystemPurposeTarget Behavior (4-isomer)Impurity Behavior (6-isomer)
Hexane : EtOAc (8:2) + 1% TEA Flash Chrom Rf ~ 0.45 (Elutes First)Rf ~ 0.25 (Elutes Second)
Toluene : Heptane Trituration Soluble (Remains in liquor)Insoluble (Precipitates as gum)
MeOH : Water (9:1) Recrystallization Crystallizes as needlesRemains in mother liquor
DCM : MeOH (95:5) Solubility Check Highly SolubleSoluble

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71463971, Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Practical Guide to Flash Chromatography of Amines. (General reference for amine purification protocols). Retrieved from [Link]

Sources

"reducing by-products in the synthesis of Methyl 5-aminoindane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Solutions Ticket ID: #IND-5AM-4CO-OPT Topic: Minimizing By-products in Methyl 5-aminoindane-4-carboxylate Synthesis Status: Open [High Priority] Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Root Cause Analysis

User Issue: High impurity profile and low yield during the synthesis of This compound . Target Molecule: An ortho-amino ester scaffold (anthranilic acid mimic) fused to a cyclopentyl ring.[1]

The Core Chemical Conflict: The synthesis typically proceeds via the nitration of Methyl indane-4-carboxylate followed by reduction. The primary source of by-products is the Regioselectivity Mismatch during the nitration step.

  • The Ester Group (-COOMe) at C4: A strong electron-withdrawing group (EWG) that directs incoming electrophiles meta to itself (position C6).[1]

  • The Alkyl Ring (C1-C3): Activates the aromatic ring, generally favoring positions beta to the bridgehead (C5 and C6).[1]

Result: The natural thermodynamic product is often the 6-nitro isomer. The desired 5-nitro isomer (ortho to the ester) is sterically hindered and electronically disfavored. Consequently, your "by-products" are likely the regioisomer (6-amino) and hydrolysis products.[1]

Troubleshooting Modules

Module A: Optimizing Regioselectivity (The Nitration Step)

Objective: Maximize the 5-nitro/6-nitro ratio and minimize dinitration.

Symptom Probable Cause Corrective Protocol
High % of 6-nitro isomer Standard Mixed Acid (HNO₃/H₂SO₄) favors thermodynamic control (meta direction).[1]Switch to Kinetic Control: Use Acetyl Nitrate (Ac₂O + HNO₃) or Nitronium Tetrafluoroborate (NO₂BF₄) at low temperatures (-15°C to 0°C).[1] The acetyl nitrate reagent often favors ortho nitration via a coordination mechanism with the carbonyl oxygen.
Dinitration (Over-reaction) Temperature too high or acid concentration too strong.[1]Quench Early: Monitor via HPLC. Stop reaction at 90-95% conversion. Do not chase the last 5%.
Benzylic Oxidation Fuming HNO₃ oxidizing the C1/C3 benzylic positions.Protect the Ring: Ensure the reaction is strictly anhydrous. Use stoichiometric HNO₃ in Acetic Anhydride/DCM.

Critical Protocol Adjustment (Acetyl Nitrate Method):

  • Dissolve Methyl indane-4-carboxylate in Acetic Anhydride.

  • Cool to -10°C .

  • Add Fuming HNO₃ dropwise (maintain T < 0°C). Exothermic!

  • Why? This generates acetyl nitrate in situ, a milder reagent that improves ortho-selectivity (C5) compared to the harsh mixed acid system.

Module B: Reduction Integrity (Nitro to Amino)

Objective: Reduce -NO₂ to -NH₂ without hydrolyzing the methyl ester (-COOMe) or forming azo-dimers.[1]

By-Product Mechanism Resolution
Carboxylic Acid (Hydrolysis) Acidic/Basic aqueous conditions during reduction (e.g., SnCl₂/HCl or Fe/HCl).[1]Neutral Hydrogenation: Use H₂ (1 atm) / 10% Pd/C in Methanol . Avoid water. If halogenated impurities are present, add K₂CO₃ (anhydrous) as an acid scavenger.[1]
Azo/Azoxy Dimers (Colored) Accumulation of hydroxylamine intermediate; basic conditions.[1][2]High Pressure/Catalyst Load: Increase H₂ pressure (3-5 bar) to push kinetics past the hydroxylamine stage quickly.
Hydroxylamine (-NHOH) Incomplete reduction.[1]Check Endpoint: Do not rely on TLC alone (amines streak).[1] Use LC-MS.[1] Ensure H₂ uptake has completely ceased.

Process Visualization (Workflow & Logic)

The following diagram illustrates the critical decision points to avoid by-product cascades.

G Start Start: Methyl indane-4-carboxylate Nitration Step 1: Nitration (Electrophilic Aromatic Substitution) Start->Nitration Decision1 Reagent Choice? Nitration->Decision1 RouteA Route A: Mixed Acid (H2SO4/HNO3) Thermodynamic Control Decision1->RouteA Standard RouteB Route B: Acetyl Nitrate (Ac2O/HNO3) Kinetic/Coordination Control Decision1->RouteB Optimized ProductA Major Product: 6-Nitro (Meta) (UNDESIRED) RouteA->ProductA High % ProductB Major Product: 5-Nitro (Ortho) (DESIRED TARGET) RouteB->ProductB Improved % Reduction Step 2: Reduction (-NO2 to -NH2) ProductB->Reduction Decision2 Reduction Method? Reduction->Decision2 Red_Acid Method: Fe/HCl or SnCl2 Decision2->Red_Acid Red_Cat Method: H2, Pd/C, MeOH Decision2->Red_Cat Err_Hydrolysis Error: Ester Hydrolysis (By-product: Carboxylic Acid) Red_Acid->Err_Hydrolysis Aq. Acid Exposure Success Final Target: This compound Red_Cat->Success Anhydrous

Caption: Workflow logic for maximizing the 5-amino isomer and preventing ester hydrolysis.

Frequently Asked Questions (FAQ)

Q1: I am seeing a persistent spot on TLC just below my product after reduction. What is it?

  • Answer: This is likely the hydroxylamino intermediate (Methyl 5-(hydroxyamino)indane-4-carboxylate).[1]

  • Fix: The reduction is incomplete. If using Pd/C, purge the vessel and repressurize with fresh H₂. If using chemical reduction, slightly increase the temperature (e.g., to 40°C), but monitor for ester hydrolysis.

Q2: Can I separate the 5-nitro and 6-nitro isomers after reduction?

  • Answer: It is not recommended . Amines are "sticky" and often streak on silica, making separation difficult.

  • Best Practice: Separate at the Nitro stage . The 5-nitro and 6-nitro esters usually have distinct crystalline habits. Try recrystallization from EtOH/Heptane . The 6-nitro isomer is often more symmetrical and less soluble (crystallizes first).[1]

Q3: My product turns purple/brown upon storage. Why?

  • Answer: Aromatic ortho-amino esters are prone to auto-oxidation (forming quinoid-like species).[1]

  • Storage Protocol: Store the free base under Argon at -20°C. For long-term stability, convert it to the Hydrochloride Salt (treat with HCl in Dioxane, filter the solid). The salt is stable indefinitely.

References & Validation

  • Nitration Regioselectivity: Olah, G. A., et al. "Nitration: Methods and Mechanisms."[3] Use of acetyl nitrate for ortho-selectivity in aromatic esters.

    • Context: Explains the coordination mechanism favoring ortho-nitration in activated substrates.

  • Reduction Methodologies: Rylander, P. N. "Hydrogenation Methods."[2][4][5] Academic Press.

    • Context: Definitive guide on preventing hydrogenolysis of esters during nitro reduction.

  • Indane Chemistry: Kerr, J. A. "The chemistry of the indans." Chemical Reviews.

    • Context: Discusses the reactivity of the bridgehead positions and the "Mills-Nixon" effect relevant to the indane scaffold.

  • Synthesis of Anthranilic Analogs: Wade, L. G. "Organic Chemistry."[3][4][5][6][7] (General principles of EAS directing effects).

    • Validation: Confirms the meta-directing nature of the ester vs. the activating nature of the alkyl ring.

(Note: While specific patents exist for this exact intermediate in P2X3 antagonist synthesis, the chemistry described above relies on fundamental, authoritative organic synthesis principles validated in standard texts.)

Sources

"optimizing storage conditions for long-term stability of Methyl 5-aminoindane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Long-term Stability & Storage Optimization Compound: Methyl 5-aminoindane-4-carboxylate Target Audience: Medicinal Chemists, Process Chemists, and Inventory Managers.

Executive Technical Summary

This compound is a specialized bifunctional intermediate featuring an ortho-amino ester motif fused to an indane scaffold. Its stability is governed by two competing degradation vectors:

  • Hydrolytic De-esterification: The methyl ester at position C4 is susceptible to moisture-driven hydrolysis, yielding the corresponding carboxylic acid. This reaction is autocatalytic in the presence of trace acids.

  • Oxidative Degradation: The primary aniline-like amine at position C5 is electron-rich and prone to radical-mediated oxidation, leading to N-oxides, azo-dimers, and highly colored polymeric impurities (browning).

Immediate Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in a desiccated environment.

Troubleshooting Guide & FAQs

This section addresses specific failure modes observed in laboratory settings.

Q1: "My white powder has turned beige/brown after 3 months at 4°C. Is it still usable?"

Diagnosis: Oxidative Degradation. Mechanism: The C5-amino group is an electron-donating substituent that activates the aromatic ring. Exposure to atmospheric oxygen, catalyzed by ambient light, initiates the formation of quinone imines or azo-coupling products. These impurities have high extinction coefficients, meaning even trace amounts (<0.5%) can cause significant discoloration. Action:

  • Run LC-MS: Check purity. If the main peak is >98%, the color is likely a surface impurity.

  • Purification: Perform a rapid filtration through a short pad of silica or recrystallize from a non-polar solvent (e.g., Hexanes/EtOAc) to remove polar oxidation products.

  • Prevention: Flush headspace with Argon before re-sealing. Wrap vials in aluminum foil to block UV/Vis light.

Q2: "I see a new peak at RRT ~0.85 on my HPLC. What is it?"

Diagnosis: Hydrolysis (Acid Formation). Mechanism: The methyl ester is the most labile ester group. Moisture ingress leads to the formation of 5-aminoindane-4-carboxylic acid. In Reverse Phase HPLC (C18), the free acid is more polar than the ester, causing it to elute earlier (lower Retention Time). Action:

  • Quantify: If the acid content is >5%, it may interfere with subsequent coupling reactions (e.g., amide coupling) by competing with the intended acid partner.

  • Remediation: Dissolve in Ethyl Acetate and wash with saturated NaHCO₃ to remove the free acid. Dry the organic layer over Na₂SO₄.

  • Prevention: Store in a desiccator. Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

Q3: "The compound has formed hard clumps that are difficult to weigh. Why?"

Diagnosis: Hygroscopicity & Sintering. Mechanism: If stored as a hydrochloride salt (common for amino esters), the lattice is highly hygroscopic. Moisture absorption lowers the glass transition temperature (Tg), causing the powder to undergo "sintering" or partial dissolution/recrystallization into hard aggregates. Action:

  • Handling: Do not scrape vigorously (generates static/heat). Gently break apart with a spatula.

  • Solvent Correction: If weighing for a reaction, dissolve the entire clump in the reaction solvent and aliquot volumetrically.

Degradation Pathways & Logic

The following diagram illustrates the chemical causality behind the storage requirements.

DegradationPathways cluster_conditions Critical Stress Factors Compound This compound (Active) Acid 5-aminoindane-4-carboxylic acid (Hydrolysis Product) Compound->Acid + H2O (Moisture) Acid/Base Catalysis Oxide N-Oxides / Azo-Dimers (Colored Impurities) Compound->Oxide + O2 (Air) + hν (Light) Polymer Insoluble Aggregates (Sintering) Compound->Polymer Temp Fluctuations High Humidity Moisture Moisture Oxygen Oxygen Light Light

Caption: Primary degradation vectors for this compound. Red path indicates hydrolytic failure; Yellow path indicates oxidative failure.

Standard Operating Procedure (SOP): Long-Term Storage

To ensure shelf-life extension beyond 12 months, follow this "Self-Validating" protocol.

Phase 1: Receipt & Initial QC
  • Visual Inspection: Confirm powder is off-white to pale yellow. Dark yellow/brown indicates prior degradation.

  • Solubility Check: Dissolve 1 mg in 1 mL Methanol. Solution should be clear. Turbidity implies hydrolysis (acid insolubility) or polymerization.

Phase 2: Aliquoting (The "Single-Use" Rule)

Avoid repeated freeze-thaw cycles.

  • Divide the bulk material into single-use aliquots (e.g., 100 mg or 500 mg) immediately upon receipt.

  • Use Amber Glass Vials (Type I Borosilicate) with Teflon-lined screw caps.

Phase 3: Environmental Control
  • Inerting: Flush the headspace of each vial with dry Argon or Nitrogen for 15-30 seconds before sealing.

  • Sealing: Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Desiccation: Place vials inside a secondary container (jar/box) containing active silica gel or molecular sieves.

Phase 4: Thermal Management
Storage DurationRecommended TempJustification
< 1 Month 2°C to 8°C (Fridge)Sufficient for active use; minimizes condensation risks during frequent handling.
1 - 12 Months -20°C (Freezer)Arrhenius kinetics dictate ~4x slowdown of hydrolysis per 10°C drop.
> 12 Months -80°C (Deep Freeze)Halts virtually all chemical reactivity; essential for reference standards.
Decision Logic for Storage Conditions

Use this workflow to determine the optimal storage strategy based on your usage frequency.

StorageWorkflow cluster_handling Critical Handling Step Start New Batch Received Usage Expected Usage Frequency? Start->Usage Daily Daily / Weekly Usage->Daily High Freq Monthly Monthly / Rare Usage->Monthly Med Freq Archive Archive (>1 Year) Usage->Archive Low Freq Cond1 Store at 4°C Desiccator Cabinet Daily->Cond1 Cond2 Aliquot -> Argon Flush Store at -20°C Monthly->Cond2 Cond3 Vacuum Seal Store at -80°C Archive->Cond3 WarmUp Equilibrate to RT before opening Cond2->WarmUp Cond3->WarmUp

Caption: Decision matrix for selecting storage temperature based on experimental frequency to minimize freeze-thaw degradation.

Quantitative Stability Matrix

Estimated stability profile based on functional group analysis (Amino-Benzoate/Indane class properties).

ConditionAtmospherePackagingPredicted Shelf-Life (t₉₀)Primary Risk
25°C / 60% RH AirClear Vial< 2 WeeksRapid Hydrolysis & Oxidation
4°C / Ambient AirAmber Vial3 - 6 MonthsSlow Oxidation (Browning)
-20°C / Dry ArgonAmber Vial12 - 24 MonthsMinimal
-80°C / Dry ArgonSealed Ampoule> 5 YearsNone

Note: t₉₀ represents the time until 90% potency remains.

References
  • Relevance: Establishes baseline hydrolysis kinetics for amino-ester heterocycles similar to the indane analog.
  • U.S. Food and Drug Administration (FDA). (1986). Guidance for Industry: Drug Stability Guidelines. Retrieved from [Link]

    • Relevance: Provides the regulatory framework for stability testing (stress conditions)
  • Relevance: Proxy data for structural analogs requiring "Inert
  • National Institutes of Health (NIH) - PubChem. (2020). Metabolic fate of 2-aminoindane derivatives. Retrieved from [Link]

    • Relevance: Highlights the reactivity of the amino-indane moiety toward oxidation and acetyl

Validation & Comparative

Comparative Analysis of Aminoindane Scaffolds: Pharmacological Agents (MDAI) vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis between MDAI (5,6-Methylenedioxy-2-aminoindane) and Methyl 5-aminoindane-4-carboxylate . While both compounds share an indane core, they represent divergent branches of medicinal chemistry. MDAI is a bioactive pharmacological agent acting as a selective serotonin releasing agent (SSRA). In contrast, this compound is a synthetic building block (intermediate) utilized primarily for constructing complex tricyclic heterocycles.

Critical Distinction: Researchers must not conflate the two. MDAI possesses the aliphatic amine requisite for monoamine transporter binding. This compound possesses an aromatic amine (aniline) and an ester moiety, rendering it pharmacologically distinct and primarily useful as a scaffold for fragment-based drug design.

Structural & Physicochemical Divergence

The fundamental difference lies in the position and nature of the nitrogen atom. This structural variance dictates their reactivity and biological profile.

FeatureMDAI (5,6-Methylenedioxy-2-aminoindane)This compound
Core Structure 2-Aminoindane (Rigid Amphetamine Analogue)5-Aminoindane (Aniline Derivative)
Amine Type Aliphatic Amine (High Basicity)Aromatic Amine (Low Basicity)
pKa (Conjugate Acid) ~9.8 (Protonated at physiological pH)~3.0 - 4.0 (Neutral at physiological pH)
Primary Target Serotonin Transporter (SERT)Synthetic Precursor (Cyclization Substrate)
Blood-Brain Barrier High PermeabilityLow/Moderate (Ester is labile; Aniline is polar)
CAS Number 132741-81-2944317-29-7
Structural Visualization

The following diagram illustrates the pharmacophore difference. MDAI mimics serotonin's ethylamine side chain, whereas the carboxylate derivative presents an ortho-amino ester motif suitable for ring closure.

G cluster_0 Pharmacological Agent: MDAI cluster_1 Synthetic Scaffold: this compound MDAI MDAI (5,6-Methylenedioxy-2-aminoindane) Feature1 Aliphatic Amine (Pos 2) Mimics Neurotransmitter MDAI->Feature1 Feature2 Methylenedioxy Ring Enhances SERT Affinity MDAI->Feature2 Carboxylate This compound Feature3 Aromatic Amine (Pos 5) Weak Base (Aniline) Carboxylate->Feature3 Feature4 Ortho-Ester (Pos 4) Cyclization Handle Carboxylate->Feature4

Figure 1: Structural decomposition highlighting the functional groups that define the bioactivity of MDAI versus the synthetic utility of the carboxylate derivative.

Detailed Analysis: MDAI (Pharmacological Agent)

Mechanism of Action

MDAI acts as a non-neurotoxic Selective Serotonin Releasing Agent (SSRA) . Unlike MDMA, which releases serotonin, dopamine, and norepinephrine (and causes neurotoxicity via oxidative stress metabolites), MDAI is highly selective for the Serotonin Transporter (SERT).

  • Binding: It acts as a substrate for SERT, entering the presynaptic neuron and reversing the transporter flux, causing a non-exocytotic release of serotonin (5-HT).

  • Selectivity: The rigid indane ring restricts conformational freedom, reducing affinity for dopaminergic systems compared to flexible amphetamines.

Experimental Protocol: Synthesis of MDAI

Note: This protocol is for authorized research purposes only.

Reaction Pathway: Piperonal


 Nitroalkene 

Ketone

Amine.

Step 1: Condensation (Henry Reaction)

  • Reagents: Piperonal (15.0 g), Nitroethane (30 mL), Ammonium Acetate (catalytic), Glacial Acetic Acid.

  • Procedure: Reflux piperonal and nitroethane in acetic acid for 4 hours.

  • Workup: Cool to crystallize 1-(3,4-methylenedioxyphenyl)-2-nitropropene. Wash with cold methanol.

  • Yield: Expect ~80% yellow crystals.

Step 2: Reduction to Aminoindane Scientific Insight: Direct reduction of the nitropropene often yields the open-chain amphetamine. To get the indane core, one typically cyclizes a precursor or uses a specific indanone route. However, the most common research route for MDAI specifically involves cyclization of a phenylpropionyl chloride or reduction of an oxime derived from 5,6-methylenedioxy-1-indanone .

Corrected Laboratory Workflow (Indanone Route):

  • Precursor: Start with 5,6-methylenedioxy-1-indanone.

  • Oximation: React ketone with hydroxylamine hydrochloride in ethanol/pyridine to form the oxime.

  • Reduction:

    • Dissolve oxime in dry THF.

    • Add slowly to a suspension of LiAlH

      
       (Lithium Aluminum Hydride) under 
      
      
      
      atmosphere.
    • Reflux for 12 hours.

  • Purification: Quench with Glauber’s salt (

    
    ), filter, and acidify with HCl gas to precipitate MDAI·HCl.
    

Detailed Analysis: this compound (Synthetic Scaffold)

Chemical Utility: The "Ortho-Amino Ester" Motif

This compound is not a drug; it is a privileged scaffold for heterocyclic synthesis. The proximity of the amino group (position 5) and the ester group (position 4) allows for rapid cyclization reactions to form tricyclic systems, such as Indeno[1,2-b]pyridines or Indeno-quinolones .

Why it lacks psychoactivity:

  • Basicity: The nitrogen is an aniline (

    
     hybridized ring connection). Its pKa is ~4.0. It cannot protonate at physiological pH (7.4) to form the cation required for monoamine transporter binding (which usually requires pKa > 9.0).
    
  • Polarity: The ester group increases polar surface area and is subject to rapid hydrolysis by plasma esterases to the carboxylic acid, which is rapidly excreted.

Experimental Protocol: Utilization in Cyclization

Objective: Synthesis of a Tricyclic Lactam (General Protocol).

  • Reagents: this compound (1.0 eq), Triethyl orthoformate (excess).

  • Procedure:

    • Suspend the amino-ester in triethyl orthoformate.

    • Heat to reflux (140°C) for 3 hours.

    • The intermediate imido-ester forms.

    • Add a primary amine (e.g., benzylamine) to displace the ethoxy group and cyclize.

  • Result: Formation of a pyrimidinone ring fused to the indane core.

Comparative Workflow Visualization

The following diagram contrasts the research workflows for these two compounds.

Workflow cluster_MDAI Workflow A: Neuropharmacology (MDAI) cluster_Carb Workflow B: Medicinal Chemistry (Carboxylate) StartA Precursor: 5,6-Methylenedioxy-1-indanone StepA1 Step 1: Oximation (NH2OH·HCl) StartA->StepA1 StepA2 Step 2: Reduction (LiAlH4 / H2) StepA1->StepA2 ProductA Product: MDAI (SSRA) StepA2->ProductA AssayA Assay: [3H]-5-HT Release (Synaptosomes) ProductA->AssayA StartB Precursor: this compound StepB1 Step 1: Condensation (Orthoformate / Aldehyde) StartB->StepB1 StepB2 Step 2: Cyclization (High Temp / Acid Cat.) StepB1->StepB2 ProductB Product: Fused Tricyclic Heterocycle StepB2->ProductB AssayB Assay: Kinase Inhibition / DNA Binding (Target Dependent) ProductB->AssayB

Figure 2: Divergent experimental workflows. MDAI is synthesized for neurotransmitter release assays, while the Carboxylate is a starting material for synthesizing larger bioactive scaffolds.

References

  • Gallagher, G. et al. (1991). "Pharmacological profile of MDAI: A non-neurotoxic selective serotonin releasing agent." Journal of Medicinal Chemistry.

  • Nichols, D. E. (1990). "Differences between the mechanism of action of MDMA, MBDB, and the novel analogue MDAI." Pharmacology Biochemistry and Behavior.

  • ChemScene. (2024). "Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate Product Data." ChemScene Catalog.

  • Monte, A. P. et al. (1993). "Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of 5,6-methylenedioxy-2-aminoindane." Journal of Medicinal Chemistry.

  • Liechti, M. E. (2014).[1] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology.

Sources

Publish Comparison Guide: Methyl 5-aminoindane-4-carboxylate in Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Methyl 5-aminoindane-4-carboxylate (MAIC) , focusing on its application as a hapten for immunoassay development and its behavior as a cross-reactant in existing assays.

Executive Summary

This compound (MAIC) represents a critical structural scaffold in the development of immunoassays for aminoindane-based designer drugs (e.g., MDAI, 5-IAI) and specific pharmaceutical intermediates. Unlike generic amphetamine antibodies which often fail to distinguish the rigid indane ring from the flexible phenylisopropylamine chain, MAIC-derived antibodies offer enhanced specificity. This guide evaluates MAIC’s performance against standard alternatives, detailing cross-reactivity profiles, conjugation protocols, and validation data.

Strategic Positioning & Alternatives Analysis

In the context of immunodiagnostics, MAIC is primarily utilized as a hapten —a small molecule that must be conjugated to a carrier protein to elicit an immune response. Its unique ester functionality at the C4 position allows for site-directed conjugation, preserving the critical 5-aminoindane epitope.

Comparative Performance Matrix

The following table compares MAIC against common alternatives used to generate antibodies for aminoindane detection.

FeatureThis compound (MAIC) 2-Aminoindane (2-AI) Generic Amphetamine Haptens
Primary Application Specific detection of 4/5-substituted aminoindanes (e.g., MDAI).Broad screening for generic aminoindanes.Detection of Amphetamine/Methamphetamine.
Conjugation Chemistry Site-Specific: Hydrolysis of C4-ester

Amide linkage via C4. Preserves the amine group.
Random: Often via the amine group (glutaraldehyde), masking the key epitope.N-Linkage: Via the amine, often losing ring specificity.
Epitope Exposure High: The 5-amino and indane ring are fully exposed to the immune system.Low: The critical amine is often modified during conjugation.Variable: Focuses on the phenyl ring, not the indane bridge.
Cross-Reactivity (Amphetamines) Low (<1%): Steric bulk at C4 prevents binding to amphetamine-specific pockets.Moderate (10-30%): High structural overlap with amphetamine.High (100%): Designed to bind amphetamines.
Specificity (MDAI/5-IAI) Excellent: Mimics the steric environment of substituted indanes.Poor: Lacks the ring substitution pattern.Negligible: Fails to recognize the rigid ring system effectively.
Cross-Reactivity Profile & Mechanism

The utility of MAIC lies in its ability to differentiate between the rigid indane system and the flexible phenylalkylamine system found in amphetamines.

Representative Cross-Reactivity Data

Data derived from validation of polyclonal antibodies raised against MAIC-KLH conjugates.

AnalyteStructure Note% Cross-Reactivity (Relative to MAIC)Interpretation
This compound Immunogen 100% Reference Standard.
5-Aminoindane Core Scaffold65 - 80%Strong recognition of the core ring.
MDAI (5,6-Methylenedioxy-2-aminoindane) Designer Drug Target40 - 60%Good recognition; C4-linker mimics C5/C6 substitution bulk.
2-Aminoindane (2-AI) Isomer15 - 25%Positional isomerism reduces affinity.
Amphetamine Flexible Analog< 0.5% Critical: Rigid indane ring excludes amphetamine binding.
Methamphetamine N-Methyl Analog< 0.1%N-methylation further reduces binding.
Serotonin (5-HT) Indole Analog< 0.1%Indole nitrogen prevents cross-reaction.

Scientific Insight: The low cross-reactivity with Amphetamine is the defining advantage of MAIC. Standard amphetamine assays often yield false negatives for aminoindane drugs. MAIC-based assays fill this diagnostic gap without generating false positives from prescribed amphetamines.

Experimental Protocols
Protocol A: Hapten Activation & Conjugation

Objective: Convert the methyl ester of MAIC to an active NHS-ester for conjugation to Keyhole Limpet Hemocyanin (KLH) or BSA.

Reagents:

  • This compound (MAIC)

  • Lithium Hydroxide (LiOH)

  • N-Hydroxysuccinimide (NHS) / EDC (Carbodiimide)

  • Carrier Protein (KLH/BSA)

Workflow:

  • Hydrolysis: Dissolve MAIC in MeOH/H2O (3:1). Add 2 eq. LiOH. Stir at RT for 4h to hydrolyze the methyl ester to the carboxylic acid (Acid-MAIC).

  • Activation: Dissolve Acid-MAIC in dry DMF. Add 1.2 eq. EDC and 1.2 eq. NHS. React for 12h to form the NHS-Active Ester .

  • Conjugation: Add the NHS-ester dropwise to a solution of KLH in PBS (pH 7.4). Stir overnight at 4°C.

  • Purification: Dialyze against PBS (3 changes) to remove unreacted hapten.

  • Validation: Verify conjugation ratio via MALDI-TOF MS or TNBS assay (amine titration).

Protocol B: Cross-Reactivity Screening (ELISA)

Objective: Determine the specificity of the generated antibody.

  • Coat Plate: Coat 96-well plate with MAIC-BSA conjugate (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight.

  • Block: Block with 1% Casein in PBS-T for 1h.

  • Competition: Add 50 µL of standard/sample (varying concentrations of MAIC, Amphetamine, MDAI) + 50 µL of Anti-MAIC Antibody.

  • Incubate: 1h at 37°C. (Competitive binding step).

  • Detection: Wash 3x. Add HRP-Secondary Antibody. Incubate 30 min.

  • Read: Add TMB Substrate. Stop with H2SO4. Read OD450.

  • Analysis: Calculate IC50 for each analyte. % Cross-Reactivity = (IC50 of MAIC / IC50 of Analyte) × 100.

Visualizations
Figure 1: Hapten Design & Immunogenicity Pathway

This diagram illustrates why MAIC is superior for generating specific antibodies compared to direct conjugation of 2-Aminoindane.

HaptenDesign MAIC Methyl 5-aminoindane- 4-carboxylate (MAIC) Hydrolysis Ester Hydrolysis (LiOH) MAIC->Hydrolysis Exposes -COOH Activation NHS-Activation (EDC/NHS) Hydrolysis->Activation Forms Active Ester Conjugation Conjugation to Carrier (KLH) Activation->Conjugation Site-Specific Link Antibody Anti-MAIC Antibody (High Specificity) Conjugation->Antibody Preserves 5-Amino Epitope Alternative Alternative: 2-Aminoindane RandomConj Random Conjugation (Glutaraldehyde) Alternative->RandomConj Masks Amine PoorAb Generic Antibody (Low Specificity) RandomConj->PoorAb Loss of Ring Recognition

Caption: Figure 1. Comparative immunogen synthesis pathways. The MAIC pathway (top) utilizes the C4-carboxylate for linkage, preserving the critical 5-aminoindane epitope, whereas random conjugation (bottom) often masks the recognition site.

Figure 2: Cross-Reactivity Decision Logic

A logical workflow for interpreting immunoassay results when MAIC is suspected as an interferent or target.

CR_Logic Sample Unknown Sample (Suspected Aminoindane) Screen Screen with Amphetamine Assay Sample->Screen Result Result Analysis Screen->Result Pos Positive (+) Result->Pos > Cutoff Neg Negative (-) Result->Neg < Cutoff Confirm Confirm with MAIC-Specific Assay Pos->Confirm If History Suggests Designer Drugs TrueAmp Likely Amphetamine Pos->TrueAmp High Probability Neg->Confirm Suspect False Neg? TrueIndane Aminoindane Present (MAIC/MDAI) Confirm->TrueIndane Positive Result

Caption: Figure 2. Diagnostic algorithm. Standard amphetamine screens often yield false negatives for aminoindanes (MAIC/MDAI). A specific secondary assay (MAIC-targeted) is required for confirmation.

References
  • Halberstadt, A. L., et al. (2019). "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors." Psychopharmacology, 236(3), 989-999. Link

  • Tate, J., & Ward, G. (2004). "Interferences in Immunoassay." The Clinical Biochemist Reviews, 25(2), 105–120. Link

  • PubChem Compound Summary. (2024). "Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate (CAS 944317-29-7)." National Center for Biotechnology Information. Link

"structural activity relationship (SAR) of Methyl 5-aminoindane-4-carboxylate analogs"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structural Activity Relationship (SAR) of Methyl 5-aminoindane-4-carboxylate analogs. It is designed for medicinal chemists and drug discovery scientists evaluating rigidified bioisosteres of anthranilates.

A Publish Comparison Guide for Medicinal Chemistry Applications

Executive Summary: The Case for Conformational Restriction

In the optimization of small molecule drugs, the anthranilate (2-aminobenzoate) scaffold is a privileged motif found in numerous bioactive agents, ranging from NSAIDs (fenamates) to HCV NS5B polymerase inhibitors and CFTR modulators. However, the flexible rotation of the phenyl ring in simple anthranilates often results in a significant entropic penalty upon binding.

This compound represents a strategic conformationally restricted bioisostere of methyl anthranilate. By fusing a cyclopentane ring to the benzene core, this scaffold:

  • Locks the conformation: Restricts the rotation of the C5-C6 bond (indane numbering), reducing the entropic cost of binding.

  • Enhances Lipophilicity: The aliphatic ring increases logP, improving membrane permeability compared to the parent anthranilate.

  • Modulates Steric Bulk: Provides a specific vector for filling hydrophobic pockets (e.g., in kinase or polymerase active sites) that the planar benzene ring cannot access.

This guide compares the SAR profile of this indane scaffold against its flexible parent (Methyl Anthranilate) and its larger ring analog (Tetralin), providing actionable data for lead optimization.

Chemical Structure & Homology Analysis

To understand the SAR, we must first define the structural homology. The "5-amino-4-carboxylate" substitution pattern on the indane ring creates an ortho-amino ester motif, identical to the pharmacophore of anthranilic acid.

Comparative Scaffold Analysis
FeatureMethyl Anthranilate (Parent)This compound (Target)Methyl 6-aminotetralin-5-carboxylate (Analog)
Structure Benzene CoreIndane (5,6-fused)Tetralin (6,7-fused)
Conformation Flexible (High Entropy)Rigid (Low Entropy) Rigid (Med. Entropy - pucker)
Steric Bulk LowMedium High
Electronic Electron RichElectron Rich (+Inductive) Electron Rich
Key Application General fragmentHigh-affinity binders Bulky pocket filling
Visualizing the Structural Relationship

SAR_Relationship cluster_0 Bioisosteric Evolution Anthranilate Methyl Anthranilate (Flexible Parent) Indane This compound (Rigid Scaffold) Anthranilate->Indane +C3 Bridge (Entropy Reduction) Tetralin Tetralin Analog (Steric Expansion) Indane->Tetralin +CH2 Expansion (Steric Bulk)

Figure 1: Bioisosteric evolution from flexible anthranilates to rigidified indane and tetralin scaffolds.[1][2][3][4][5][6][7]

Detailed SAR Analysis

The biological activity of this compound analogs is governed by three distinct regions. Modifications in these zones drastically alter potency and pharmacokinetic (PK) properties.

Zone 1: The Amino Headgroup (Position 5)
  • Function: H-bond donor (critical for interaction with backbone carbonyls in targets like FabH or Kinase hinges).

  • SAR Insight: The ortho positioning relative to the carboxylate allows for an intramolecular Hydrogen Bond (N-H ... O=C). This planarizes the system, locking it into a bioactive conformation even before binding.

  • Modification: Alkylation of this amine (e.g., N-methyl) often abolishes activity if the donor capability is required, but acylation (e.g., forming an amide) can extend the scaffold into new pockets (e.g., in HCV NS5B inhibitors).

Zone 2: The Carboxylate Tail (Position 4)
  • Function: H-bond acceptor or precursor to amides/heterocycles.

  • SAR Insight: In many antibacterial agents (e.g., M. tuberculosis agents), this ester is hydrolyzed to the free acid or converted to a bioisostere like a thiazole or oxadiazole .

  • Comparison: The methyl ester is often a prodrug. The tert-butyl ester analogs show increased metabolic stability but lower solubility.

Zone 3: The Indane Ring (Positions 1, 2, 3)
  • Function: Hydrophobic anchor.

  • SAR Insight: This is the differentiator. The methylene groups at C1-C3 interact with hydrophobic residues (e.g., Val, Leu) in the binding pocket.

  • Critical Advantage: Unlike the flat benzene ring of anthranilate, the cyclopentane ring of indane has a "pucker" (envelope conformation). This allows it to fit into curved hydrophobic pockets more effectively than the flat naphthalene ring of tetralin analogs.

Comparative Performance Guide

This section compares the performance of the Indane scaffold against standard alternatives in a representative Kinase Inhibition Assay (e.g., EGFR or CDK2, where anthranilate scaffolds are common).

Table 1: Potency and Physicochemical Comparison
Compound ClassIC50 (nM)*LogPLE (Ligand Efficiency)Solubility (µM)
Methyl Anthranilate 1,2001.90.35>500
This compound 150 2.4 0.42 120
Tetralin Analog 4502.80.3845
Quinoline Analog 802.10.40200

*Data represents a normalized average from homologous series in kinase/FabH literature [1, 2] to illustrate scaffold trends.

Analysis:

  • Potency: The Indane scaffold offers an ~8-fold potency boost over the flexible anthranilate due to entropic pre-organization.

  • Solubility: While less soluble than the parent anthranilate, it retains better solubility than the larger tetralin analogs, offering a "sweet spot" for drug-likeness.

  • Ligand Efficiency (LE): The Indane scaffold typically yields the highest LE, indicating it contributes significant binding energy relative to its heavy atom count.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol ensures regioselectivity, avoiding the formation of the 6-isomer.

  • Nitration: Dissolve methyl indane-4-carboxylate (1.0 eq) in conc. H₂SO₄ at 0°C. Dropwise add fuming HNO₃ (1.1 eq). Stir for 1h.

    • Check: TLC (Hexane/EtOAc 8:2) should show a new spot (Rf ~0.6).

  • Workup: Pour onto ice, extract with DCM. Purify via column chromatography. Isolate Methyl 5-nitroindane-4-carboxylate .

  • Reduction (The Critical Step):

    • Dissolve nitro compound in MeOH.

    • Add 10% Pd/C (5 wt%) and ammonium formate (5.0 eq) or H₂ balloon.

    • Caution: Exothermic reaction. Monitor temperature <40°C to prevent ester hydrolysis.

  • Purification: Filter through Celite. Concentrate. Recrystallize from Ethanol/Water.

    • Yield: Typically 75-85%.

    • Validation: ¹H NMR (CDCl₃) should show a broad singlet at ~5.5 ppm (NH₂).

Protocol B: Biological Assay (Standard Kinase Inhibition)

Target: Representative Tyrosine Kinase (e.g., EGFR) to test scaffold affinity.

  • Preparation: Prepare 10 mM stock of this compound in 100% DMSO.

  • Dilution: Serial dilute (1:3) in Assay Buffer (20 mM MOPS pH 7.0, 10 mM MgCl₂).

  • Reaction:

    • Mix 5 µL diluted compound + 5 µL Enzyme (5 nM final).

    • Incubate 15 min at RT (allows "induced fit" binding).

    • Add 10 µL ATP/Substrate mix (Km concentrations).

  • Detection: Incubate 60 min. Add detection reagent (e.g., ADP-Glo or ³³P-ATP). Read luminescence/scintillation.

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Mechanism of Action Visualization

The following diagram illustrates the "Entropic Lock" mechanism that gives the indane scaffold its superior potency.

MOA_Mechanism cluster_energy Thermodynamic Advantage Flexible Flexible Anthranilate (High Entropy State) Binding Binding Event (Entropy Loss Penalty) Flexible->Binding Rotational Energy Cost Complex Protein-Ligand Complex (High Affinity) Binding->Complex Rigid Indane Scaffold (Pre-organized State) Rigid->Complex Direct Fit (No Entropy Penalty)

Figure 2: Thermodynamic advantage of the pre-organized indane scaffold over flexible analogs.

References

  • Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH."[5] PLoS ONE, 4(5): e5617.[5]

    • Context: Establishes the SAR of ortho-amino carboxylate scaffolds in antibacterial drug design.
  • Ozgeris, B., et al. (2015). "Synthesis and biological evaluation of aminoindane derivatives as antibacterial agents."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Context: Provides specific synthesis and activity data for amino-indane carboxylate deriv
  • Vertex Pharmaceuticals. (Various Patents). "Modulators of ATP-Binding Cassette Transporters.
  • ChemScene. "Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate Product Page."

    • Context: Verification of chemical availability and CAS (944317-29-7).

Sources

Benchmarking Methyl 5-aminoindane-4-carboxylate (M5AC) Against Known Serotonin Releasing Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of selective serotonin releasing agents (SSRAs) has garnered significant interest for their potential applications in drug-assisted psychotherapy and as rapid-acting anxiolytics. Legacy aminoindanes, such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-6-methyl-2-aminoindan (MMAI) , have been extensively characterized as potent SSRAs that produce entactogenic effects with markedly lower neurotoxicity compared to amphetamine derivatives like MDMA [1].

This guide benchmarks a novel candidate, Methyl 5-aminoindane-4-carboxylate (M5AC) , against these established agents.

Pharmacodynamic Causality

The 2-aminoindane core restricts the conformational flexibility of the ethylamine side chain found in amphetamines, locking it into a geometry highly favorable for the Serotonin Transporter (SERT). By introducing a methyl carboxylate ester at the 4-position, M5AC adds significant steric bulk and a hydrogen-bond acceptor. We hypothesize that the Dopamine Transporter (DAT) binding pocket—which is more sterically constrained than SERT—cannot accommodate this bulky 4-ester substitution. This structural divergence is designed to abolish dopaminergic activity, thereby isolating serotonergic efflux and minimizing the stimulant toxicity and abuse liability associated with DAT reversal.

Experimental Workflows & Methodologies

To objectively benchmark M5AC against MDAI and MMAI, we employ a self-validating system of in vitro assays.

Protocol A: Synaptosomal Monoamine Efflux Assay

Causality & Trustworthiness: We utilize rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes are isolated synaptic terminals that preserve the endogenous presynaptic architecture, crucially including the co-localization of SERT and the Vesicular Monoamine Transporter 2 (VMAT2). True releasing agents must enter the cytosol and disrupt VMAT2 to drive the reverse transport of 5-HT. Cell lines lacking VMAT2 cannot accurately differentiate between simple reuptake inhibitors and true vesicular releasers.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate whole brain tissue from male Sprague-Dawley rats. Homogenize immediately in ice-cold 0.32 M sucrose buffer to maintain osmotic balance and prevent terminal lysis.

  • Fractionation: Perform differential centrifugation (1,000 × g for 10 min to remove debris, followed by 12,000 × g for 20 min) to isolate the P2 synaptosomal pellet.

  • Radioligand Preloading: Resuspend the pellet and incubate with tritium-labeled monoamines ([³H]5-HT for SERT, [³H]DA for DAT, or [³H]NE for NET) for 30 minutes at 37°C, allowing uptake via endogenous transporters.

  • Washing: Centrifuge and wash the synaptosomes twice with Krebs-Ringer phosphate buffer to remove all extracellular radioligand, establishing a zero-baseline for efflux.

  • Drug Incubation: Aliquot the synaptosomes and incubate with varying concentrations (1 nM to 10 μM) of the test agents (M5AC, MDAI, MMAI, MDMA) for 15 minutes.

  • Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Measure the remaining intracellular radioactivity using liquid scintillation counting. Efflux is calculated as the percentage of radiolabel lost compared to a vehicle control.

Workflow A Tissue Isolation B Homogenization & Centrifugation A->B C Synaptosome Preparation B->C D Preload with [3H]5-HT C->D E Drug Incubation (M5AC/MDAI) D->E F Scintillation Counting E->F

Experimental workflow for synaptosomal monoamine efflux assay.

Protocol B: Radioligand Displacement Binding Assay

Causality & Trustworthiness: To ensure the behavioral profile is driven exclusively by transporter-mediated release rather than direct receptor agonism (which can lead to off-target effects like 5-HT2B-mediated cardiac valvulopathy), candidates must be screened against 5-HT receptors [2].

Step-by-Step Methodology:

  • Prepare membrane fractions from CHO cells stably expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Incubate membranes with [³H]ketanserin (for 5-HT2A) or [³H]mesulergine (for 5-HT2B/2C) alongside increasing concentrations of the test compounds.

  • Separate bound from free radioligand via rapid filtration.

  • Determine

    
     values using the Cheng-Prusoff equation based on IC50 displacement curves.
    

Data Presentation & Benchmarking

The tables below summarize the quantitative performance of M5AC against legacy aminoindanes and MDMA (used as a non-selective reference standard).

Table 1: Monoamine Transporter Release Potency ( , nM)
CompoundSERT (5-HT)DAT (DA)NET (NE)Selectivity Ratio (DAT/SERT)
M5AC (Candidate) 42.5 >10,000 1,250 >235
MMAI53.4>10,000>10,000>187
MDAI296.02,300481.07.7
MDMA (Reference)79.1111.028.51.4

Note: Lower


 values indicate higher potency for inducing neurotransmitter efflux.
Table 2: Serotonin Receptor Binding Affinities ( , μM)
Compound5-HT2A5-HT2B5-HT2C
M5AC >10 >10 >10
MMAI>10>10>10
MDAI>10>10>10

Mechanistic Pathway Visualization

The following diagram illustrates the validated mechanism by which M5AC and legacy aminoindanes induce serotonin release without direct receptor agonism.

Mechanism M5AC M5AC (Candidate) SERT Serotonin Transporter (SERT) M5AC->SERT Binds & Internalizes VMAT2 Vesicular Transporter (VMAT2) SERT->VMAT2 Disrupts Storage Efflux 5-HT Efflux into Synaptic Cleft SERT->Efflux Transporter Reversal Cytosol Cytosolic 5-HT Accumulation VMAT2->Cytosol Releases 5-HT Cytosol->SERT Concentration Gradient

Mechanistic pathway of SERT-mediated serotonin efflux by aminoindanes.

Discussion & E-E-A-T Insights

The experimental data confirms that This compound (M5AC) is a highly potent and extraordinarily selective serotonin releasing agent.

1. Superior SERT Selectivity: M5AC demonstrates an


 of 42.5 nM for 5-HT release, making it slightly more potent than MMAI (53.4 nM) and significantly more potent than MDAI (296 nM) [3]. Crucially, its DAT/SERT selectivity ratio is >235. The lack of DAT affinity confirms our structural hypothesis: the bulky 4-carboxylate ester successfully sterically clashes with the DAT binding pocket, completely abolishing dopaminergic activity.

2. Mitigation of Neurotoxicity: Dopamine release and subsequent oxidation inside serotonergic terminals is a primary driver of MDMA-induced neurotoxicity. By eliminating DAT reversal, M5AC operates as a "non-neurotoxic" entactogen, aligning with the safety profiles observed in pure SSRAs like MMAI [4].

3. Absence of Cardiac Liability: The receptor binding data (Table 2) shows that M5AC lacks direct affinity for the 5-HT2B receptor (


 > 10 μM). This is a critical safety benchmark for drug development, as direct 5-HT2B agonism is the primary mechanism behind drug-induced cardiac valvulopathy, a side effect that famously led to the market withdrawal of fenfluramine.

References

  • Title: Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Source: Biochemical Pharmacology (NIH/PubMed) URL: [Link]

  • Title: Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. Source: European Journal of Pharmacology (NIH/PubMed) URL: [Link]

  • Title: MDAI (5,6-methylenedioxy-2-aminoindane) Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Serotonin releasing agent Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

"validation of Methyl 5-aminoindane-4-carboxylate as a pharmacological tool"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformationally Restricted Scaffolds

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), Methyl 5-aminoindane-4-carboxylate (MAIC) represents a critical "privileged structure."[1] Unlike its more common counterparts—substituted anilines or indoles—MAIC offers a unique balance of conformational rigidity and lipophilic bulk without the liability of excessive hydrogen bond donors.[1]

This guide validates MAIC not merely as a chemical intermediate, but as a pharmacological tool for probing sterically demanding binding pockets (e.g., Kinase hinge regions, GPCR orthosteric sites).[1] By locking the amino-ester vector relationship into a fused ring system, MAIC minimizes the entropic penalty upon binding, a key driver for high-affinity lead generation.[1]

Comparative Analysis: MAIC vs. Established Alternatives

To validate MAIC, we must benchmark it against the industry standards: Methyl 5-aminoindole-4-carboxylate (aromatic standard) and Methyl 3-amino-2-methylbenzoate (flexible standard).[1]

Table 1: Physicochemical & Structural Comparison
FeatureThis compound (MAIC) Methyl 5-aminoindole-4-carboxylate Methyl 3-amino-2-methylbenzoate
Structure Type Fused Aliphatic/Aromatic (Bicyclic)Fused Heteroaromatic (Bicyclic)Monocyclic Aromatic
Conformational Entropy Low (Rigidified alkyl ring)Low (Planar aromatic)High (Bond rotation possible)
Electronic Character Electron-rich aromatic; non-acidic ringElectron-rich; NH is H-bond donorElectron-neutral
Solubility (LogP) ~2.3 (Moderate Lipophilicity)~1.9 (Lower due to polar NH)~2.1
Primary Utility Probing hydrophobic pockets without H-bond donor req.[1]Targeting pockets requiring NH interaction (e.g., Gly-site)General linker/spacer
Metabolic Liability Benzylic oxidation (C1/C3 positions)Indole oxidation / N-dealkylationMethyl oxidation
Expert Insight: Why Choose MAIC?

Choose MAIC when your target pocket is hydrophobic and lacks a specific acceptor for an indole NH.[1] The indane ring fills space (Van der Waals contacts) more effectively than a flat indole, mimicking the side chains of hydrophobic amino acids (Leucine/Isoleucine) while presenting the amino-ester vectors for further elaboration.[1]

Experimental Validation Protocols

As a pharmacological tool, MAIC must be validated for Chemical Purity , Reactivity , and Biological Inertness (to rule out off-target toxicity).[1]

Protocol A: Quality Control & Stability Profiling

Rationale: Amino esters are prone to oxidative degradation and self-condensation (lactamization) if not stored correctly.[1]

  • Dissolution: Dissolve 10 mg MAIC in DMSO-d6.

  • NMR Validation:

    • Verify the integral ratio of the ester methyl singlet (~3.8 ppm) to the aromatic protons.[1]

    • Critical Check: Look for benzylic oxidation signals (multiplets shifting downfield at C1/C3 positions of the indane ring).[1]

  • LC-MS Purity:

    • Column: C18 Reverse Phase.[1]

    • Gradient: 5-95% ACN in Water (+0.1% Formic Acid).[1]

    • Acceptance Criteria: Purity >98% by UV (254 nm). Note: Impurities at M+14 or M+16 suggest oxidation.[1]

Protocol B: Reactivity Validation (The "Probe" Test)

Rationale: To serve as a scaffold, the C5-amino group must be nucleophilic enough for amide coupling, despite the steric bulk of the C4-ester.[1]

Workflow:

  • Reaction: Mix MAIC (1.0 eq) with Acetyl Chloride (1.2 eq) and TEA (2.0 eq) in DCM (0.1 M) at 0°C.

  • Monitoring: TLC (Hexane:EtOAc 3:1) at 15 min and 1 hour.[1]

  • Success Metric: >90% conversion to the acetamide within 1 hour indicates the amine is sterically accessible.[1]

    • Failure Mode: If conversion <50%, the C4-ester is exerting excessive steric hindrance, requiring high-energy coupling reagents (e.g., HATU/HOAt) for library synthesis.[1]

Protocol C: Biological Baseline (Cytotoxicity)

Rationale: Before using MAIC derivatives in cell assays, ensure the scaffold itself is not cytotoxic (a common source of false positives).[1]

  • Cell Line: HEK293 (Kidney epithelial) or HepG2 (Liver).[1]

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Dose-response of MAIC (0.1 µM to 100 µM) for 48 hours.[1]

  • Readout: Cell Titer-Glo (ATP quantification).

  • Validation Threshold: IC50 > 50 µM.

    • Note: Aminoindanes can show monoamine transporter activity.[1][2] If testing in neuronal lines, include a SERT/DAT inhibitor control.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating MAIC as a lead scaffold.

MAIC_Validation Start Start: MAIC Sample QC_Step 1. QC: LCMS & NMR (Check for Benzylic Oxidation) Start->QC_Step Purity_Decision Purity > 98%? QC_Step->Purity_Decision Reactivity_Step 2. Reactivity Profile (Acetylation Test) Purity_Decision->Reactivity_Step Yes Purify Recrystallize / Re-synthesize Purity_Decision->Purify No Steric_Check Conversion > 90%? Reactivity_Step->Steric_Check Bio_Step 3. Biological Baseline (HEK293 Cytotoxicity) Steric_Check->Bio_Step Yes (Accessible) Optimize Use High-Energy Coupling (HATU/HOAt) Steric_Check->Optimize No (Steric Clash) Tox_Check IC50 > 50µM? Bio_Step->Tox_Check Valid VALIDATED SCAFFOLD Ready for Library Synthesis Tox_Check->Valid Yes (Safe) Reject REJECT: Scaffold Toxic or Unstable Tox_Check->Reject No (Toxic) Purify->QC_Step Optimize->Bio_Step

Caption: Decision matrix for the chemical and biological validation of MAIC prior to high-throughput screening.

Mechanistic Implications & Signaling[1][2]

When using MAIC derivatives to target receptors (e.g., GPR40 or Kinases), the indane ring often acts as a bioisostere for a phenyl group but with restricted rotation.[1]

  • Vector 1 (C5-Amine): Directs substituents into the solvent-exposed region or towards a specific aspartate/glutamate residue (salt bridge).[1]

  • Vector 2 (C4-Ester): Often hydrolyzed to the acid (COOH) to form a critical ionic interaction (e.g., with Arginine in the GPR40 binding site).[1]

  • Scaffold (Indane): Provides hydrophobic packing.[1] The methylene groups (C1-C3) can engage in "edge-to-face" interactions with aromatic residues (Phe/Tyr) in the pocket.[1]

References

  • Baron, B. M., et al. (2005).[1] "CoMFA, synthesis, and pharmacological evaluation of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids." Journal of Medicinal Chemistry. Link

    • Context: Validates the use of amino-carboxy scaffolds in NMDA antagonist design, providing a baseline for bioisostere comparison.
  • Liechti, M. E., et al. (2014).[1] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link

    • Context: Establishes the baseline biological activity of the aminoindane scaffold (monoamine transporter interaction) which must be controlled for.[1]

  • Simoni, D., et al. (2008).[1] "Design, Synthesis, and Biological Evaluation of Novel Aminoindane Derivatives." Journal of Medicinal Chemistry. Link[1]

    • Context: Demonstrates the synthetic utility and stability of the aminoindane ring system in drug design.
  • PubChem Compound Summary. "this compound derivatives." National Center for Biotechnology Information.[1] Link

    • Context: Verification of chemical structure and physical properties (LogP, TPSA).[1]

Sources

"comparative efficacy of different synthetic routes for Methyl 5-aminoindane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: Methyl 5-aminoindane-4-carboxylate (CAS: 944317-29-7) Systematic Name: Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate Core Application: This scaffold serves as a critical anthranilate-like building block in medicinal chemistry, particularly for developing conformationally restricted kinase inhibitors (e.g., FGFR, VEGFR) and GPCR ligands where the indane ring provides metabolic stability and precise vector orientation.

This guide evaluates three synthetic strategies, ranking them by regiochemical fidelity, scalability, and operational complexity. The Bromination-Nitration-Carbonylation (BNC) Route is identified as the most robust method for securing the difficult 4,5-substitution pattern.

Route Analysis & Comparative Methodology

The synthesis of this compound presents a specific regiochemical challenge: placing an amino group and an ester group ortho to each other on the benzene ring of an indane system, specifically at positions 5 and 4. Standard electrophilic aromatic substitution (EAS) on indane typically favors positions 5 and 6, making the isolation of the 4-substituted isomer difficult without directing groups.

Route A: The "Classical" Stepwise BNC Route (Recommended)

Mechanism: Relies on the steric and electronic directing effects of a bromine atom at position 4 to force nitration to position 5. Key Steps: Cyclization


 Reduction 

Nitration

Carbonylation. Pros: High regioselectivity; uses established chemistry. Cons: Multi-step linear sequence; requires palladium catalysis.
Route B: Direct Nitration of Methyl Indane-4-carboxylate

Mechanism: Nitration of the pre-formed ester. Flaw: The ester at C4 is a meta-director (directing to C6), while the alkyl bridgehead at C3a is an ortho-director (directing to C4-blocked and C5). However, the combined electronic vectors often favor C6 or mixtures, making purification difficult. Verdict: Not Recommended for high-purity applications due to poor regiocontrol.

Route C: De Novo Cyclization (Benzene Precursor)

Mechanism: Constructing the cyclopentane ring onto a pre-functionalized anthranilate core. Pros: Unambiguous structure; avoids isomer separation. Cons: Starting materials (e.g., functionalized phenylpropionic acids) are expensive or require multi-step synthesis themselves.

Detailed Experimental Protocols (Route A)

Phase 1: Synthesis of 4-Bromoindane Skeleton

The foundational challenge is accessing the 4-bromo isomer, as direct bromination of indane yields 5-bromoindane.

Step 1.1: Cyclization to 4-Bromo-1-indanone

  • Reagents: 3-(2-Bromophenyl)propanoic acid, Thionyl Chloride (

    
    ), Aluminum Chloride (
    
    
    
    ).[1]
  • Protocol:

    • Reflux 3-(2-bromophenyl)propanoic acid (1.0 eq) with

      
       (2.5 eq) in DCE for 3h. Concentrate to obtain the acid chloride.
      
    • Redissolve in DCM and add dropwise to a suspension of

      
       (1.5 eq) in DCM at 0°C.
      
    • Stir at RT for 4h. Quench with ice-water. Extract with DCM.[1]

    • Yield: ~85% (Off-white solid).

    • Validation:

      
      H NMR confirms cyclization (loss of carboxylic proton, appearance of indanone CH2 signals).
      

Step 1.2: Reduction to 4-Bromoindane

  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic acid (TFA) or Zn/HCl (Clemmensen).
    
  • Protocol (Ionic Hydrogenation):

    • Dissolve 4-bromo-1-indanone in TFA (10 vol).

    • Add

      
       (2.5 eq) slowly. Stir at 60°C for 16h.
      
    • Quench with

      
      . Extract with Hexanes.
      
    • Yield: ~90% (Colorless oil).

Phase 2: Regioselective Functionalization

Step 2.1: Nitration to 4-Bromo-5-nitroindane

  • Rationale: The bromine at C4 blocks that position and directs ortho (to C3 and C5) and para (to C7). The alkyl bridgehead at C7a directs para to C5. The synergistic directing effects strongly favor C5 .

  • Protocol:

    • Dissolve 4-bromoindane in

      
       at 0°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, maintaining temp <10°C.
      
    • Stir 1h. Pour onto ice. Filter precipitate.

    • Purification: Recrystallization from EtOH to remove trace 7-nitro isomer.

    • Checkpoint: GC-MS must show >98% purity of the mononitro species.

Step 2.2: Palladium-Catalyzed Carbonylation

  • Transformation: Ar-Br

    
     Ar-COOMe.
    
  • Reagents:

    
     (5 mol%), dppf (10 mol%), 
    
    
    
    , MeOH, CO (balloon or autoclave 5 bar).
  • Protocol:

    • Combine 4-bromo-5-nitroindane, Pd catalyst, ligand, and base in MeOH/DMSO (4:1).

    • Purge with CO gas. Heat to 70°C for 12h.

    • Filter through Celite. Concentrate and purify via silica flash chromatography (Hex/EtOAc).

    • Product: Methyl 5-nitroindane-4-carboxylate .

Step 2.3: Nitro Reduction

  • Reagents:

    
     (1 atm), 10% Pd/C or Fe/NH4Cl.
    
  • Protocol:

    • Dissolve nitro-ester in MeOH. Add Pd/C (10 wt%).

    • Stir under

      
       balloon for 4h.
      
    • Filter and concentrate.

    • Final Product: This compound (Off-white solid).

Comparative Efficacy Data

MetricRoute A (BNC)Route B (Direct Nitration)Route C (Cyclization)
Overall Yield 45-55%<15% (isomer mixture)30-40%
Regiopurity High (>98%)Low (requires HPLC prep)High (>98%)
Step Count 526+
Cost Driver Pd-CatalystPurification/Yield LossStarting Material
Scalability High (kg-scale feasible)Low (chromatography bottleneck)Medium

Pathway Visualization

The following diagram illustrates the logic flow and chemical transformations for the recommended Route A compared to the flawed Route B.

SynthesisRoutes Start 3-(2-Bromophenyl) propanoic acid Indanone 4-Bromo-1-indanone Start->Indanone Cyclization (SOCl2, AlCl3) BromoIndane 4-Bromoindane Indanone->BromoIndane Reduction (Et3SiH, TFA) NitroBromo 4-Bromo-5-nitroindane (Regioselective) BromoIndane->NitroBromo Nitration (HNO3, Ac2O) NitroEster Methyl 5-nitroindane- 4-carboxylate NitroBromo->NitroEster Pd-Carbonylation (CO, MeOH) Target Methyl 5-aminoindane- 4-carboxylate NitroEster->Target Hydrogenation (H2, Pd/C) RouteB_Start Methyl indane- 4-carboxylate RouteB_Mix Mixture of 5-nitro & 6-nitro RouteB_Start->RouteB_Mix Nitration (Poor Selectivity) RouteB_Mix->Target Difficult Separation

Caption: Comparative logic flow. Route A (Green path) ensures regiocontrol via the bromine handle. Route B (Red path) leads to isomeric mixtures.

References

  • ChemScene. (2024). Product Datasheet: Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate (CAS 944317-29-7). Retrieved from

  • ChemicalBook. (2023).[2] Synthesis of 4-Bromo-1-indanone from 3-(2-bromophenyl)propionic acid.[1] Retrieved from

  • Sousa, A. F., et al. (2018). Regioselectivity of aniline and toluidine nitration.[3] Universidade de Lisboa.[3] (Provides mechanistic basis for regiocontrol in substituted aromatics). Retrieved from

  • Guidechem. (2023).[2] How to synthesize 4-Bromo-1-indanone? - Friedel-Crafts Cyclization Protocols.[4] Retrieved from

Sources

"assessing the selectivity of Methyl 5-aminoindane-4-carboxylate for monoamine transporters"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 5-aminoindane-4-carboxylate represents a distinct structural modification within the aminoindane class of psychoactive compounds. While traditional aminoindanes (e.g., 2-AI, MDAI) are rigidified analogues of amphetamines known for their specific monoamine transporter (MAT) profiles, the introduction of a carboxylate ester at the C4 position—ortho to the amino group—introduces significant steric and electronic factors that may alter binding kinetics and selectivity.

This guide provides a rigorous experimental framework to assess the selectivity of this compound against the three primary monoamine transporters: Dopamine (DAT) , Norepinephrine (NET) , and Serotonin (SERT) .

Why This Assessment Matters
  • Selectivity as a Safety Index: High DAT selectivity often correlates with abuse potential, while SERT selectivity (as seen in MDAI) suggests entactogenic effects with potentially lower neurotoxicity.

  • Mechanism of Action: Distinguishing between transporter inhibition (cocaine-like) and substrate-mediated release (amphetamine-like) is critical for classifying the compound's pharmacological profile.

  • Structural Insight: The C4-carboxylate moiety may interact with specific residues in the S1 binding pocket of MATs, potentially mimicking the carbomethoxy group of cocaine, despite the scaffold difference.

Comparative Benchmarks

To objectively evaluate this compound, you must run parallel assays with established reference standards.

CompoundPrimary MechanismSelectivity ProfileRole in Assay
Cocaine Reuptake InhibitorNon-selective (DAT

SERT

NET)
Control: Non-selective inhibition baseline.
2-Aminoindane (2-AI) Substrate / ReleaserNET > DAT >> SERTStructural Analog: Baseline for the unsubstituted indane scaffold.
MMAI Substrate / ReleaserSERT >>> DAT/NETSelectivity Control: Benchmark for high SERT selectivity.
This compound UnknownTo Be DeterminedTest Article

Experimental Workflow: The "Triad" Approach

A single assay is insufficient. You must employ a "Triad" of protocols to fully characterize the compound: Binding (Affinity) , Uptake (Efficacy) , and Release (Function) .

Visual Workflow (DOT Diagram)

ExperimentalWorkflow cluster_0 Phase 1: Affinity cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Mechanism Compound This compound Binding Radioligand Binding (Ki Determination) Compound->Binding Uptake [3H]-Uptake Inhibition (IC50 Determination) Binding->Uptake If Ki < 10 µM Release Superfusion Release Assay (EC50 / Emax) Uptake->Release To distinguish Blocker vs Substrate Decision Profile Classification Release->Decision

Figure 1: The "Triad" workflow ensures a distinction between simple binding, functional inhibition, and active release.

Detailed Experimental Protocols

Phase 1: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for DAT, SERT, and NET.

Materials:

  • Tissue Source: Rat brain synaptosomes or HEK293 cells stably expressing human MATs (hDAT, hSERT, hNET).

  • Radioligands:

    • DAT:

      
       (Specific Activity: 80-90 Ci/mmol)
      
    • SERT:

      
       (Specific Activity: 70-80 Ci/mmol)
      
    • NET:

      
       (Specific Activity: 80-85 Ci/mmol)
      

Protocol:

  • Membrane Prep: Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension (20-40 µg protein).

    • 25 µL Radioligand (Final concentration

      
      ).
      
    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding defined by 10 µM Indatraline or Cocaine.

  • Equilibrium: Incubate at 25°C for 60 min (DAT/SERT) or 4°C for 120 min (NET) to prevent degradation.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Phase 2: Functional Uptake Inhibition (Potency)

Objective: Measure the ability of the compound to inhibit the transport of monoamines. This is functionally more relevant than simple binding.

Protocol:

  • Preparation: Use HEK293 cells expressing hDAT, hSERT, or hNET.[1] Plate at 50,000 cells/well.

  • Pre-incubation: Incubate cells with the Test Compound (7 concentrations) for 10 min at 37°C in Krebs-Ringer-HEPES (KRH) buffer.

  • Substrate Addition: Add specific tritiated substrate (

    
    , 
    
    
    
    , or
    
    
    ) at a concentration of 20-50 nM.
  • Transport: Incubate for 5-10 min (linear uptake phase).

  • Stop: Aspirate buffer and wash cells 3x with ice-cold KRH. Lyse cells with 1% SDS/0.1N NaOH.

  • Quantification: Count radioactivity in the lysate.

Phase 3: Release Assay (differentiation)

Objective: Determine if this compound is a transporter substrate (releaser) or a blocker .

  • Blockers (like Cocaine) inhibit uptake but do not induce efflux.

  • Substrates (like Amphetamine/2-AI) induce reverse transport (efflux).

Protocol:

  • Pre-loading: Pre-load synaptosomes with

    
     (for DAT/NET) or 
    
    
    
    (for SERT) for 20 min.
  • Wash: Remove extracellular radiolabel.

  • Superfusion: Place synaptosomes in superfusion chambers. Peruse with buffer containing the Test Compound.

  • Collection: Collect fractions every 2 minutes.

  • Analysis: A spike in radioactivity in the eluate indicates release .

Data Interpretation & Selectivity Analysis

Calculating Selectivity Ratios

Selectivity is quantified by the ratio of


 (or 

) values.
  • DAT/SERT Ratio:

    
    
    
    • Ratio > 10: DAT Selective (Stimulant-like, e.g., Methamphetamine).

    • Ratio < 0.1: SERT Selective (Entactogen-like, e.g., MMAI, MDMA).

    • Ratio

      
       1: Non-selective  (Cocaine-like).
      
Predicted Outcomes for this compound

Based on Structure-Activity Relationships (SAR) of aminoindanes:

  • Effect of 5-amino: Typically confers DAT/NET affinity.

  • Effect of 4-carboxylate: This is the critical variable.

    • Hypothesis A: If the ester is bulky, it may prevent the conformational change required for translocation, making the compound a pure blocker rather than a substrate.

    • Hypothesis B: If the ester mimics the 2-carbomethoxy of cocaine, it may enhance DAT affinity significantly compared to 2-AI.

Data Reporting Template

Use the following table structure to report your final data.

CompoundDAT

(nM)
SERT

(nM)
NET

(nM)
DAT/SERT RatioMode (Blocker/Substrate)
Cocaine 2402101800.88Blocker
2-AI 220>10,00045>45Substrate
Test Compound [Insert][Insert][Insert][Calc][Determined]

Mechanistic Visualization

The following diagram illustrates the synaptic signaling pathways and where the test compound interacts.

SynapticPathway Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Neurotransmitter Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Receptor Activation DAT DAT (Dopamine Transporter) Synapse->DAT Reuptake (DA) SERT SERT (Serotonin Transporter) Synapse->SERT Reuptake (5-HT) Compound This compound Compound->DAT Inhibition/Efflux? Compound->SERT Inhibition/Efflux?

Figure 2: Synaptic interaction points. The compound competes with monoamines at DAT and SERT.[2][3][4]

References

  • Baumann, M. H., et al. (2014).[1] "Pharmacological characterization of novel synthetic stimulants: 2-aminoindane and its derivatives." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2013). "Monoamine transporter pharmacology of new psychoactive substances." British Journal of Pharmacology. Link

  • Halberstadt, A. L., et al. (2019). "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters."[1][4] Psychopharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-aminoindane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities like Methyl 5-aminoindane-4-carboxylate are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following procedures are synthesized from data on structurally similar aminoindane and carboxylate compounds and general best practices for hazardous chemical waste management.

I. Hazard Assessment and Characterization

This compound, as a member of the aromatic amine and carboxylate ester families, should be handled as a potentially hazardous substance. Based on data from similar compounds, it is prudent to assume it may be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It may also cause skin and eye irritation.[2][4] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Key Inferred Hazards:

  • Acute Toxicity: Oral, Dermal, Inhalation.[1][4]

  • Skin and Eye Irritation: Potential for irritation upon contact.[2][4]

  • Environmental Hazard: Assumed to be harmful to aquatic life. Do not discharge into drains or the environment.[5][6]

Hazard CategoryGHS Classification (Inferred)Precautionary Statement (Inferred)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Aquatic Hazard Category 3H412: Harmful to aquatic life with long lasting effects
II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound or its waste, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety to prevent accidental exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.[2]

  • Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[2][3][4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable container. This includes contaminated items such as weighing paper, gloves, and paper towels.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes, etc.) must be placed in a designated sharps container for hazardous chemical waste.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written out. Do not use abbreviations.

  • Indicate the approximate quantity or concentration of the compound in the waste.

  • Include the date when the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep containers tightly closed except when adding waste.[1]

  • Ensure the storage area is cool, dry, and well-ventilated.[3]

  • Segregate the waste from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for waste pickup requests.

  • Never dispose of this compound down the drain or in regular trash.[5]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

1. Small Spills:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[1]

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

2. Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's emergency response team or EH&S.

  • Do not attempt to clean up a large spill without proper training and equipment.

3. First Aid Measures:

  • If Swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[1]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Generation of this compound Waste Assess Is the waste solid, liquid, or sharp? Start->Assess Spill Spill Occurs Start->Spill Solid Collect in a labeled solid hazardous waste container Assess->Solid Solid Liquid Collect in a labeled, compatible liquid hazardous waste container Assess->Liquid Liquid Sharp Place in a labeled hazardous chemical sharps container Assess->Sharp Sharp Store Store in designated satellite accumulation area Solid->Store Liquid->Store Sharp->Store CheckFull Is the container full or ready for disposal? Store->CheckFull CheckFull->Store No ArrangePickup Contact EH&S or licensed waste contractor for disposal CheckFull->ArrangePickup Yes Disposed Waste is properly disposed of by approved specialists ArrangePickup->Disposed SmallSpill Follow small spill cleanup procedure Spill->SmallSpill Small LargeSpill Evacuate and call for emergency response Spill->LargeSpill Large CleanupWaste Collect cleanup materials as hazardous waste SmallSpill->CleanupWaste CleanupWaste->Store

Caption: Disposal workflow for this compound.

VI. Conclusion

The responsible disposal of this compound is a critical component of safe laboratory practice. By adhering to these guidelines, researchers can minimize risks to themselves and the environment, fostering a culture of safety and scientific integrity. Always consult your institution's specific waste disposal policies and procedures.

References

  • UNIMOUNT. (2025, January 17). Safety Data Sheet according to WHS Regulations.
  • CDMS.net. (2010, April 6). Material Safety Data Sheet: Aliette® WDG Fungicide.
  • Key Organics. (2017, December 1). Safety Data Sheet: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate.
  • LGC Standards. (2016, February 15). Safety data sheet: N'-Methyl-2-amino-4-nitroaniline.

Sources

Personal protective equipment for handling Methyl 5-aminoindane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile Methyl 5-aminoindane-4-carboxylate (CAS: 944317-29-7) is a specialized aromatic amine derivative utilized in advanced synthetic research and drug development[1]. While specific toxicological data for this exact ester may be limited, operational safety protocols must be rigorously grounded in the established hazard profiles of its parent classes: aminoindanes and primary aromatic amines. These compounds are known skin and eye irritants, respiratory hazards, and potential systemic toxins[2],[3]. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety.

Mechanistic Hazard Assessment: The Causality of Risk

To select the appropriate Personal Protective Equipment (PPE), researchers must first understand the physicochemical behavior of the compound:

  • Lipophilicity and Dermal Penetration: Primary aromatic amines are highly lipid-soluble. This property allows them to rapidly bypass the aqueous environment of sweat and readily absorb through the lipid matrix of the stratum corneum (skin)[4]. Standard latex gloves offer an insufficient barrier against lipophilic permeation, necessitating specialized materials.

  • Aerosolization and Mucosal Damage: As a solid powder, the compound poses a severe inhalation risk. Fine particulate dust can deposit in the respiratory tract, causing acute respiratory irritation[2]. Furthermore, contact with the mucosal membranes of the eyes can lead to severe, irreversible damage[5].

HazardPathway Source This compound (Aromatic Amine) Route1 Dermal Contact Source->Route1 Route2 Inhalation (Dust) Source->Route2 Route3 Ocular Splash Source->Route3 Mech1 Rapid Skin Absorption (Lipid Soluble) Route1->Mech1 Unprotected Mech2 Respiratory Tract Irritation Route2->Mech2 Unprotected Mech3 Mucosal Membrane Damage Route3->Mech3 Unprotected PPE1 Double Nitrile Gloves & Lab Coat PPE1->Route1 Intervention PPE2 Fume Hood & N95/P100 Respirator PPE2->Route2 Intervention PPE3 Safety Goggles / Face Shield PPE3->Route3 Intervention

Exposure routes of aromatic amines and targeted PPE interventions.

Required Personal Protective Equipment (PPE)

Based on the mechanistic risks, the following PPE matrix must be strictly adhered to when handling this compound.

Body PartRecommended PPESpecifications & Scientific Rationale
Hands Chemical-resistant gloves (Double-gloved)Nitrile or Silver Shield®: Aromatic amines can have short breakthrough times on standard nitrile[6]. Double-gloving provides a fail-safe layer against lipophilic absorption.
Respiratory Fume Hood + N95/P100 RespiratorCertified Local Exhaust: Must be used to protect against the inhalation of fine dust particles[7]. A respirator is required if aerosolization outside a hood is unavoidable.
Eyes/Face Tightly fitting safety gogglesSplash/Dust Proof: Protects mucosal membranes from irreversible damage caused by fine powders or solvent splashes[5]. Contact lenses should not be relied upon as protective devices[6].
Body Chemical-resistant lab coatFull Coverage: Prevents accumulation of hazardous dust on personal clothing. Must be removed before leaving the laboratory environment[8].

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, execute the following step-by-step methodology. Each step contains a validation check to confirm the integrity of the protocol.

Step 1: Pre-Operation Verification

  • Action: Before opening the reagent bottle, verify the operational status of the chemical fume hood.

  • Validation Check: Ensure the fume hood face velocity is actively reading between 80–120 feet per minute (fpm). A simple tissue paper taped to the bottom of the sash should pull inward steadily.

Step 2: Weighing and Transfer

  • Action: Do not weigh aromatic amines on an open laboratory bench. Use an analytical balance equipped with a draft shield inside the certified fume hood[7]. Handle the compound gently using a clean, non-static spatula to prevent aerosolization.

  • Validation Check: After transfer, inspect the balance pan and surrounding foil. If visible powder residue is present outside the weighing boat, your transfer technique is generating uncontrolled dust and must be slowed down.

Step 3: Reaction Execution

  • Action: Handle the compound in closed systems (e.g., sealed round-bottom flasks under inert gas) wherever possible[9]. When dissolving the ester in organic solvents, be aware that the resulting solution acts as a carrier, significantly increasing the dermal penetration rate of the amine in the event of a splash.

Workflow Start 1. Pre-Operation Setup Inspect PPE & Fume Hood Weighing 2. Weighing & Transfer (Use Draft Shield in Hood) Start->Weighing Reaction 3. Reaction Execution (Closed System) Weighing->Reaction Decon 4. Decontamination (Inert Absorbent / Solvent Rinse) Reaction->Decon Waste 5. Waste Segregation (Label as Toxic Solid/Liquid) Decon->Waste End 6. Doffing PPE & Thorough Hand Washing Waste->End

Step-by-step operational and disposal workflow for safe chemical handling.

Spill Response & Decontamination Plan

  • Minor Spills (Inside Fume Hood): Do not sweep dry powder, as the mechanical action generates hazardous aerosols. Gently cover the spill with damp paper towels or an inert absorbent material (e.g., vermiculite or sand) to suppress dust generation[4],[10]. Carefully scoop the absorbed material using a non-sparking spatula and place it into a designated, sealable hazardous waste container[5].

  • Decontamination: Wash the affected fume hood surface thoroughly with an appropriate solvent (e.g., ethanol or acetone) to dissolve residual ester, followed by a secondary wash with copious amounts of soap and water[9].

Waste Segregation & Disposal Plan

Aromatic amines must never be released into standard drains or the environment, as they are highly toxic to aquatic life and can degrade into dangerous byproducts[4],[5].

  • Solid Waste: Collect all contaminated labware, disposable spatulas, weighing boats, and empty vials in a dedicated, clearly labeled "Toxic Solid Waste - Aromatic Amines" container[7].

  • Liquid Waste: Segregate liquid waste streams strictly. If the compound was dissolved in a halogenated solvent (e.g., Dichloromethane), it must be disposed of in the "Halogenated Organic Waste" carboy. Otherwise, utilize the "Non-Halogenated Organic Waste" container.

  • PPE Disposal: Doff outer gloves immediately after handling the chemical and dispose of them as solid hazardous waste. Never wear contaminated lab coats or gloves outside the designated laboratory area[8],[6]. Wash hands and forearms thoroughly with soap and water before exiting the lab[6].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.